JNJ-7184
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H27FN4O3 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
trans-(1S,2S)-2-[4-[7-cyclopropyl-5-[(1R)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrazolo[1,5-a]pyrimidin-2-yl]-3-fluorophenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H27FN4O3/c1-16-20-5-3-2-4-17(20)10-11-34(16)29(36)26-14-27(18-6-7-18)35-28(32-26)15-25(33-35)21-9-8-19(12-24(21)31)22-13-23(22)30(37)38/h2-5,8-9,12,14-16,18,22-23H,6-7,10-11,13H2,1H3,(H,37,38)/t16-,22-,23+/m1/s1 |
InChI Key |
MBPRXFPDWJSDRO-AVIJNYRZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-7184: A Technical Guide to its Mechanism of Action as a Novel RSV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-7184 is a novel, potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1] It demonstrates a distinct mechanism of action by targeting the connector domain of the L-protein, a component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] This interaction allosterically inhibits viral RNA transcription and replication at the stage of initiation or early elongation.[1][2] this compound is active against both RSV-A and RSV-B subtypes and has shown therapeutic efficacy in preclinical animal models of RSV infection.[1] This document provides an in-depth overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action
The antiviral activity of this compound is derived from its specific interaction with the RSV L-protein, the catalytic core of the viral polymerase.
-
Molecular Target: The RSV L-protein, which, in complex with the phosphoprotein (P), is responsible for the transcription of viral mRNAs and the replication of the viral RNA genome.[2]
-
Binding Site: this compound binds to a novel allosteric site located within the connector domain (CD) of the L-protein.[1][2][3] This has been confirmed through resistance selection studies and hydrogen-deuterium exchange (HDX) mass spectrometry.[1] This binding site is distinct from those of other known RSV polymerase inhibitors that target the capping or palm domains.[2]
-
Functional Consequence: By binding to the connector domain, this compound induces a conformational change that prevents the polymerase from initiating transcription or performing early elongation of the nascent RNA strand.[1][3] This effectively halts the production of viral genetic material and proteins, thereby inhibiting viral propagation.[3] Notably, this mechanism has minimal impact on the capping and methyltransferase activities of the L-protein.[3]
Signaling Pathway of RSV Polymerase Inhibition
The following diagram illustrates the mechanism by which this compound disrupts RSV RNA synthesis.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in various assays. The data below is summarized for clarity.
| Parameter | Value | Assay System | Reference |
| pEC₅₀ | 7.86 | Antiviral activity in HeLa cells | [4] |
| pCC₅₀ | 4.29 | Cytotoxicity in HeLa cells | [4] |
| KD (for Compound 22 vs. L+P-JNJ-7184 complex) | 0.52 µM | Surface Plasmon Resonance (SPR) | [2] |
Note: The KD value shown is for a different compound (22) binding to the polymerase pre-complexed with this compound, demonstrating the existence of a distinct binding site for compound 22.
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies are outlined below.
Cell-Based Antiviral Activity Assay
This assay determines the potency of this compound in inhibiting RSV replication in a cellular context.
Methodology:
-
Cell Seeding: HeLa cells are seeded into 96-well plates and incubated to form a confluent monolayer.
-
Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.
-
Infection and Treatment: The cell monolayer is infected with an RSV strain (e.g., RSV-A2) at a predetermined multiplicity of infection (MOI). Immediately following infection, the diluted this compound is added to the wells.
-
Incubation: Plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be achieved by various methods, such as quantifying the expression of a viral reporter gene (e.g., GFP) via fluorescence or measuring viral antigen levels using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assessment: In parallel, uninfected cells are treated with the same concentrations of this compound to assess cytotoxicity using a standard method like the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.
RSV Minigenome Assay
This assay confirms that this compound directly targets the viral polymerase complex.
Methodology:
-
Cell Culture: A suitable cell line (e.g., BSR-T7/5) that stably expresses T7 RNA polymerase is used.
-
Transfection: Cells are co-transfected with a series of plasmids:
-
A plasmid encoding an RSV minigenome, which contains a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer regions.
-
Support plasmids expressing the core components of the RSV polymerase complex: the L-protein, P-protein, and Nucleoprotein (N).
-
-
Treatment: Following transfection, cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for 24-48 hours to allow for plasmid expression and minigenome transcription by the reconstituted polymerase complex.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer.
-
Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates direct inhibition of the RSV polymerase. An IC₅₀ value is calculated.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This biophysical technique was used to map the binding site of this compound on the RSV L-protein.
Methodology:
-
Protein States: Two samples of the purified RSV L-P protein complex are prepared: one apo (unbound) and one saturated with this compound.
-
Deuterium (B1214612) Labeling: Both samples are diluted into a buffer prepared with heavy water (D₂O) for various time points (e.g., 10s, 1m, 10m, 1h). This initiates the exchange of backbone amide hydrogens with deuterium.
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C).
-
Proteolysis: The quenched protein is immediately digested into peptides using an acid-stable protease, such as pepsin, on an immobilized column.
-
LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.
-
Data Analysis: The deuterium uptake of peptides from the this compound-bound protein is compared to the apo protein. Peptides that show significant protection (reduced deuterium uptake) in the presence of this compound correspond to the binding site or regions undergoing conformational change upon binding.
In Vivo Efficacy in a Neonatal Lamb Model
This preclinical model was used to evaluate the therapeutic potential of this compound in an animal species with lung physiology similar to human infants.[5][6][7]
Methodology:
-
Animal Model: Neonatal lambs (2-3 days old) are used.[5]
-
Infection: Lambs are infected with a human RSV strain via nebulization or intranasal inoculation.[5][8]
-
Treatment: Treatment with this compound or a placebo is initiated therapeutically (i.e., after infection is established). The drug is administered orally.
-
Monitoring: Clinical signs of respiratory disease (e.g., respiratory rate, effort) are monitored daily.
-
Sample Collection: Nasal swabs and bronchoalveolar lavage fluid (BALF) are collected at specified time points to quantify viral load.[8]
-
Endpoint Analysis: After a set number of days (e.g., 6 days post-infection), animals are euthanized.[5] Lung tissue is collected for virological analysis (viral titer, RSV RNA) and histopathological evaluation to assess lung injury.[5]
-
Data Analysis: Viral loads, clinical scores, and lung pathology scores are compared between the this compound-treated and placebo groups to determine efficacy.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its novel mechanism of action, which involves binding to the connector domain of the L-polymerase to inhibit RNA synthesis, distinguishes it from other polymerase inhibitors.[1][2] The potent in vitro activity against both major RSV subtypes and the demonstrated therapeutic efficacy in a relevant preclinical animal model underscore its potential as a future treatment for RSV infections in vulnerable populations.[1] The detailed mechanistic understanding provided herein offers a solid foundation for further clinical development and exploration of this promising antiviral candidate.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A model of respiratory syncytial virus (RSV) infection of infants in newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamb Model of RSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perinatal Lamb Model of Respiratory Syncytial Virus (RSV) Infection [mdpi.com]
- 8. researchgate.net [researchgate.net]
JNJ-7184 Connector Domain Binding: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7184 is a novel non-nucleoside inhibitor (NNI) of the Respiratory Syncytial Virus (RSV) Large (L) protein, the core component of the viral RNA-dependent RNA polymerase (RdRp). This document provides a detailed technical guide on the binding of this compound to its target, the connector domain of the RSV L-protein, and its mechanism of action. Information presented is collated from publicly available research, focusing on quantitative data, experimental methodologies, and the implicated biological pathways.
Mechanism of Action
This compound exerts its antiviral effect by targeting the connector domain of the RSV L-polymerase.[1][2] This binding allosterically inhibits the polymerase's function, specifically preventing viral RNA replication and transcription at the stage of initiation or early elongation.[1] By disrupting these initial steps of viral RNA synthesis, this compound effectively halts the production of new viral genomes and proteins, thus inhibiting viral propagation.
Quantitative Data Summary
The biological activity of this compound has been characterized in cell-based assays. The following table summarizes the available quantitative data. A direct binding affinity (e.g., Kd value) for this compound to the RSV L-polymerase is not publicly available at the time of this writing.
| Parameter | Value | Cell Line | Description | Reference |
| pEC50 | 7.86 | HeLa | The negative logarithm of the molar concentration of this compound that produces 50% of the maximum possible antiviral effect. | |
| pCC50 | 4.29 | HeLa | The negative logarithm of the molar concentration of this compound that causes 50% cytotoxicity. |
Experimental Protocols
The determination of this compound's binding site and mechanism of action has been supported by several key experimental techniques. While detailed, step-by-step protocols as performed specifically for this compound are not fully available in the public domain, this section describes the general methodologies employed.
Resistance Selection Studies
To identify the binding site of this compound, resistance selection studies are performed. This involves passaging RSV in the presence of sub-lethal concentrations of the compound, allowing for the selection and isolation of resistant viral variants.
General Protocol:
-
Viral Culture: A strain of RSV (e.g., RSV A2) is propagated in a suitable cell line (e.g., HEp-2 cells).
-
Compound Treatment: The virus is cultured in the presence of increasing concentrations of this compound, starting from a concentration around the EC50 value.
-
Serial Passage: The supernatant from the virus-infected cells is collected at the end of each passage and used to infect fresh cells with a new dose of this compound. This process is repeated for multiple passages.
-
Plaque Assay: Plaque assays are performed to isolate individual viral clones from the resistant population.
-
Genotypic Analysis: The genomes of the resistant viral clones are sequenced, with a particular focus on the gene encoding the L-polymerase, to identify mutations that are not present in the wild-type virus.
-
Phenotypic Confirmation: The identified mutations are reverse-engineered into a wild-type infectious clone of RSV. The resulting recombinant virus is then tested for its susceptibility to this compound to confirm that the mutation confers resistance. While specific resistance mutations for this compound have not been publicly detailed, mutations in the connector domain, such as Y1631H/C, have been identified for other inhibitors binding to this region.
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry
HDX-MS is a powerful technique used to probe protein conformation and dynamics in solution. It can be used to map the binding site of a ligand by identifying regions of the protein that are protected from deuterium (B1214612) exchange upon ligand binding.
General Protocol:
-
Protein Preparation: Purified recombinant RSV L-protein (or the L-P complex) is prepared in a suitable buffer.
-
Deuterium Labeling: The protein is incubated with a deuterated buffer (D2O) for various periods. In the presence of this compound, the binding of the compound to the L-protein will shield the amide hydrogens in the binding site from exchange with deuterium.
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.
-
Proteolysis: The quenched protein is digested into smaller peptides by an acid-stable protease, such as pepsin, at a low temperature.
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium uptake for each peptide.
-
Data Analysis: By comparing the deuterium uptake of peptides from the L-protein in the presence and absence of this compound, regions with reduced deuterium uptake can be identified. These regions correspond to the binding site of the compound.
Minireplicon Assay
A minireplicon assay is a cell-based system that reconstitutes the basic components of the viral replication and transcription machinery. It is used to confirm the on-target activity of an antiviral compound.
General Protocol:
-
Plasmid Transfection: Cells (e.g., BSR-T7/5 cells, which stably express T7 RNA polymerase) are co-transfected with several plasmids:
-
A plasmid encoding a minigenome, which is a truncated version of the viral genome containing a reporter gene (e.g., luciferase or GFP) flanked by the viral leader and trailer regions.
-
Plasmids expressing the RSV N, P, M2-1, and L proteins under the control of a T7 promoter.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound.
-
Reporter Gene Assay: After a suitable incubation period, the expression of the reporter gene is quantified (e.g., by measuring luciferase activity or GFP fluorescence).
-
Data Analysis: A dose-dependent decrease in reporter gene expression indicates that the compound is inhibiting the activity of the reconstituted RSV polymerase complex.
Visualizations
RSV RNA Synthesis Pathway and Inhibition by this compound
Caption: Inhibition of RSV RNA synthesis by this compound.
Experimental Workflow for this compound Binding Site Identification
Caption: Workflow for identifying the this compound binding site.
References
JNJ-7184: A Deep Dive into the Inhibition of Respiratory Syncytial Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-nucleoside inhibitor JNJ-7184 and its mechanism of action against the Respiratory Syncytial Virus (RSV). The document synthesizes publicly available data on its antiviral activity, outlines the experimental protocols used for its characterization, and visualizes the core concepts of its function and evaluation.
Executive Summary
This compound is a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex. By specifically targeting the connector domain of the L-polymerase, this compound effectively halts viral replication at the stage of initiation or early elongation of transcription.[1] This novel mechanism of action makes it an important candidate for further investigation in the development of anti-RSV therapeutics. The compound has demonstrated significant activity against both RSV-A and RSV-B subtypes in cell culture models and has shown efficacy in preclinical animal models.[1]
Quantitative Antiviral Activity
The antiviral potency and cytotoxicity of this compound have been primarily characterized in HeLa cells. The available data is summarized below.
| Parameter | Cell Line | Value | Unit | Reference |
| pEC50 | HeLa | 7.86 | - | [2] |
| EC50 | HeLa | ~13.8 | nM | Calculated from pEC50 |
| pCC50 | HeLa | 4.29 | - | [2] |
| CC50 | HeLa | ~51.3 | µM | Calculated from pCC50 |
| Selectivity Index (SI) | HeLa | >3700 | - | Calculated (CC50/EC50) |
Note: EC50 and CC50 values are calculated from the provided pEC50 and pCC50 values (EC50 = 10^(-pEC50) M; CC50 = 10^(-pCC50) M).
Mechanism of Action: Targeting the RSV L-Polymerase
This compound functions as a non-nucleoside inhibitor that allosterically targets the RSV L-polymerase. Resistance selection and hydrogen-deuterium exchange experiments have identified its binding site within the connector domain of the L-protein.[1] This binding event interferes with the conformational changes required for the initiation or early elongation of viral RNA synthesis, thereby preventing the transcription of viral genes and the replication of the viral genome.[1]
Below is a diagram illustrating the RSV replication cycle and the point of inhibition by this compound.
Caption: RSV replication cycle and the inhibitory action of this compound on the L-P polymerase complex.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the published literature, the following are representative methodologies for the key assays used to evaluate its anti-RSV activity.
Cell-Based Antiviral Activity Assay (CPE Reduction)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by RSV infection.
Protocol:
-
Cell Seeding: Seed HeLa or HEp-2 cells in 96-well plates at a density that forms a confluent monolayer overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with an RSV A or B strain at a low multiplicity of infection (MOI), for example, 0.01.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator, allowing for the development of CPE in the virus control wells.
-
CPE Assessment: After the incubation period, visually score the CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTS or MTT assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that results in a 50% reduction of the viral CPE. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
RSV Minigenome Assay
This assay assesses the specific inhibitory effect of a compound on the RSV polymerase activity in a cellular context, independent of viral entry.
Protocol:
-
Plasmids: Utilize a set of plasmids including:
-
An expression plasmid for the RSV L protein.
-
An expression plasmid for the RSV P protein.
-
An expression plasmid for the RSV N protein.
-
An expression plasmid for the RSV M2-1 protein.
-
A plasmid containing a subgenomic RSV-like RNA template (minigenome) encoding a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) flanked by the RSV leader and trailer regions, under the control of a T7 promoter.
-
An expression plasmid for the T7 RNA polymerase.
-
-
Transfection: Co-transfect a suitable cell line (e.g., HEp-2 or BSR-T7/5 cells, which stably express T7 polymerase) with the above plasmids.
-
Compound Treatment: Add serial dilutions of this compound to the cells at the time of or shortly after transfection.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins, transcription of the minigenome, and subsequent reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits reporter gene expression by 50%.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental assays.
Antiviral CPE Reduction Assay Workflow
References
JNJ-7184: A Deep Dive into its Antiviral Activity Against Respiratory Syncytial Virus (RSV) Subtypes A and B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex. This technical guide provides an in-depth analysis of this compound's antiviral activity against both RSV-A and RSV-B subtypes. The compound targets the connector domain of the L-protein, effectively halting viral replication and transcription at the initiation or early elongation phase. This document summarizes the quantitative antiviral data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Antiviral Activity
This compound demonstrates potent and consistent inhibition across both major subtypes of RSV. The antiviral efficacy has been evaluated in various in vitro systems, with key quantitative data summarized below.
Table 1: In Vitro Antiviral Activity of this compound against RSV-A and RSV-B
| Parameter | Cell Line | RSV Subtype(s) | Value | Reference |
| pEC50 | HeLa | Not Specified | 7.86 | [1] |
| pCC50 | HeLa | Not Specified | 4.29 | [1] |
Note: Specific EC50 values for a broad range of RSV-A and RSV-B clinical isolates for this compound are not publicly available in the reviewed literature. The provided pEC50 value indicates significant potency.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the RSV L-protein. Resistance selection and hydrogen-deuterium exchange experiments have identified the connector domain of the L-protein as the specific binding site.[2] By binding to this domain, this compound allosterically inhibits the polymerase's function, preventing the initiation or early elongation of the viral RNA transcript. This targeted disruption of the viral replication and transcription machinery is effective against both RSV-A and RSV-B strains.[2]
Experimental Protocols
The antiviral activity of this compound has been characterized using standard virological assays. Below are detailed methodologies for key experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Seed HEp-2 cells in 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a standardized inoculum of RSV (either subtype A or B) in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
CPE Evaluation: Observe the cell monolayers microscopically for the characteristic syncytia formation and cell rounding caused by RSV infection. The percentage of CPE inhibition is calculated relative to the virus control wells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is determined by non-linear regression analysis.
RSV Minigenome Reporter Assay
This assay specifically measures the activity of the RSV polymerase complex in a cellular context without the need for infectious virus.
Protocol:
-
Plasmid Preparation: Utilize a set of plasmids for transfection:
-
A plasmid encoding an RSV-like minigenome containing a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer sequences.
-
Expression plasmids for the RSV N, P, L, and M2-1 proteins, which are essential for the function of the polymerase complex.
-
-
Transfection: Co-transfect a suitable cell line (e.g., BSR-T7 or HEp-2) with the minigenome plasmid and the support plasmids.
-
Compound Treatment: Following transfection, treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins and the minigenome, and for the polymerase to transcribe the reporter gene.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: The inhibition of reporter gene expression by this compound is calculated relative to the vehicle-treated control. The IC50 value, the concentration that inhibits polymerase activity by 50%, is then determined.
References
JNJ-7184: A Technical Guide to a Novel RSV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase complex. By specifically targeting the connector domain of the L-protein, this compound effectively halts viral replication and transcription, demonstrating significant antiviral activity against both RSV-A and RSV-B strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols for its evaluation and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C30H27FN4O3, is a complex small molecule with a molecular weight of 510.57 g/mol .[1] Its formal IUPAC name is (1S,2S)-2-(4-(7-cyclopropyl-5-((R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrazolo[1,5-a]pyrimidin-2-yl)-3-fluorophenyl)cyclopropane-1-carboxylic acid.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H27FN4O3 | [1] |
| Molecular Weight | 510.57 g/mol | [1] |
| IUPAC Name | (1S,2S)-2-(4-(7-cyclopropyl-5-((R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrazolo[1,5-a]pyrimidin-2-yl)-3-fluorophenyl)cyclopropane-1-carboxylic acid | [1] |
| SMILES String | C[C@H]1N(C(C2=NC3=CC(C4=CC=C([C@@H]5--INVALID-LINK--C5)C=C4F)=NN3C(C6CC6)=C2)=O)CCC7=CC=CC=C71 | |
| pEC50 (HeLa cells) | 7.86 | [2] |
| pCC50 (HeLa cells) | 4.29 | [2] |
Pharmacological Profile
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the RSV L-protein polymerase.[3] Its primary target is the connector domain of the L-protein, a region distinct from the active site of RNA polymerization.[3][4] By binding to this allosteric site, this compound induces a conformational change in the polymerase complex that prevents the initiation or early elongation of viral RNA synthesis.[3] This targeted inhibition effectively halts both viral genome replication and the transcription of viral messenger RNAs (mRNAs).
Antiviral Activity
This compound demonstrates potent inhibitory activity against both major subgroups of RSV, RSV-A and RSV-B.[3] In cell-based assays using HeLa cells, it exhibits a pEC50 of 7.86, indicating high potency in inhibiting viral replication.[2] The corresponding pCC50 of 4.29 suggests a moderate therapeutic window.[2] Furthermore, preclinical studies in neonatal lambs, a well-established model for human RSV infection, have shown that this compound is therapeutically effective, significantly reducing lung pathology associated with the infection.[3]
Experimental Protocols
Synthesis of this compound
Detailed, step-by-step synthetic protocols for this compound are not publicly available in the reviewed literature. The complex heterocyclic core, a pyrazolo[1,5-a]pyrimidine, coupled with stereospecific cyclopropane (B1198618) and tetrahydroisoquinoline moieties, suggests a multi-step synthesis requiring advanced organic chemistry techniques.
In Vitro Antiviral Activity Assessment: RSV-eGFP Reporter Assay
This protocol outlines a general method for determining the antiviral potency of this compound using a recombinant RSV strain expressing enhanced Green Fluorescent Protein (eGFP).
Objective: To quantify the inhibition of RSV replication by this compound through the measurement of eGFP expression.
Materials:
-
HeLa or HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant RSV-A2 strain expressing eGFP (RSV-A2-eGFP)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection: When cells are confluent, remove the growth medium and infect with RSV-A2-eGFP at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for robust eGFP expression in the virus control wells (e.g., 48-72 hours).
-
Quantification: Measure the eGFP fluorescence intensity in each well using a fluorescence microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition of eGFP expression against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Evaluation in a Neonatal Lamb Model
The neonatal lamb is a highly relevant preclinical model for RSV infection due to similarities in lung physiology and disease pathology to human infants.[5]
Objective: To assess the therapeutic efficacy of this compound in reducing RSV-induced lung pathology in neonatal lambs.[3][6]
Animals: Neonatal lambs, typically 3-5 days old.
Procedure:
-
Infection: Lambs are intranasally inoculated with a human strain of RSV.
-
Treatment: At a predetermined time post-infection (e.g., at the peak of viral replication), treatment with this compound is initiated. The compound is typically administered orally. A control group receives a vehicle.
-
Monitoring: Animals are monitored daily for clinical signs of respiratory illness.
-
Necropsy and Sample Collection: At the end of the study period, lambs are euthanized, and lung tissues are collected. Bronchoalveolar lavage (BAL) fluid may also be collected.
-
Analysis:
-
Viral Load: RSV titers in lung tissue and BAL fluid are quantified by plaque assay or qRT-PCR.
-
Lung Pathology: Lungs are macroscopically and microscopically examined for lesions characteristic of RSV infection (e.g., bronchiolitis, inflammation). Histopathological scoring is performed.
-
Conclusion
This compound represents a promising class of direct-acting antiviral agents against RSV. Its novel mechanism of action, targeting the connector domain of the L-protein polymerase, offers a potential new strategy for the treatment of RSV infections. The potent in vitro activity against both major RSV subtypes and the demonstrated in vivo efficacy in a relevant animal model underscore its potential for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, though further disclosure of detailed synthetic and analytical methods will be crucial for advancing its therapeutic potential.
References
- 1. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7184: A Technical Guide to a Novel RSV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, the enzymatic core of the viral replication and transcription machinery. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The CAS Number for this compound is 2347368-51-6 [1].
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. While prophylactic options exist, the need for effective therapeutic agents remains significant[2]. This compound has emerged as a promising antiviral candidate that directly targets the viral polymerase, offering a distinct mechanism of action compared to fusion inhibitors.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the RSV-L polymerase[1][2]. Its primary mode of action involves binding to the connector domain of the L protein[2][3][4]. This interaction allosterically inhibits the polymerase's function, specifically preventing the initiation or early elongation steps of both viral RNA replication and transcription[1][2][3]. Cryogenic electron microscopy (cryo-EM) has confirmed the binding site is adjacent to the nucleotide-binding site[5]. Notably, this compound has minimal impact on the capping and methyltransferase (MTase) activities of the L protein[3].
Quantitative Data Summary
The following table summarizes key in vitro efficacy and cytotoxicity data for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| pEC50 | 7.86 | HeLa | Potency against RSV | [1][6] |
| pCC50 | 4.29 | HeLa | Cytotoxicity | [1][6] |
pEC50 : Negative logarithm of the half-maximal effective concentration. pCC50 : Negative logarithm of the half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell-Based Antiviral Assays (HeLa Cells)
This protocol is foundational for determining the antiviral potency (pEC50) and cytotoxicity (pCC50) of this compound.
Objective: To quantify the inhibitory effect of this compound on RSV replication and assess its toxicity in a cellular context.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Infection: Cells are infected with a known titer of RSV (either strain A or B).
-
Treatment: Immediately following infection, the diluted this compound is added to the respective wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be achieved through various methods, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
RT-qPCR: Quantifying viral RNA levels from cell lysates.
-
Reporter Virus Assays: Using a recombinant RSV expressing a reporter gene (e.g., luciferase or GFP).
-
-
Cytotoxicity Assessment: In parallel, uninfected HeLa cells are treated with the same concentrations of this compound to determine its effect on cell viability, often using assays like MTT or CellTiter-Glo.
-
Data Analysis: The EC50 and CC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve. The pEC50 and pCC50 are then derived from these values.
Minireplicon Assays
This assay confirms the on-target activity of this compound against the RSV polymerase complex.
Objective: To specifically measure the inhibitory effect of this compound on the RSV polymerase-driven transcription and replication of a subgenomic replicon.
Methodology:
-
Plasmid Transfection: Cells (e.g., HEp-2) are co-transfected with plasmids expressing the RSV L, P, N, and M2-1 proteins, along with a plasmid containing a minigenome. This minigenome consists of a reporter gene flanked by the RSV leader and trailer regions.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Reporter Gene Expression Measurement: After a suitable incubation period, the expression of the reporter gene is quantified (e.g., luciferase activity, GFP fluorescence).
-
Data Analysis: The reduction in reporter gene expression in the presence of this compound reflects the inhibition of the viral polymerase activity.
Resistance Selection and Mapping
These experiments identify the binding site of this compound by generating and characterizing drug-resistant viral variants.
Objective: To pinpoint the region within the RSV polymerase that this compound interacts with by identifying mutations that confer resistance.
Methodology:
-
Serial Passage: RSV is cultured in the presence of sub-optimal concentrations of this compound. The viral supernatant is then used to infect fresh cells with increasing concentrations of the inhibitor over multiple passages.
-
Isolation of Resistant Variants: Viruses that can replicate in the presence of high concentrations of this compound are isolated and plaque-purified.
-
Genotypic Analysis: The L gene of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.
-
Phenotypic Confirmation: The identified mutations are reverse-engineered into a wild-type RSV background to confirm that they are responsible for the resistance phenotype.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits RSV by targeting the L-Polymerase.
Experimental Workflow for Resistance Mapping
Caption: Workflow for identifying this compound resistance mutations.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its novel mechanism of action, targeting the connector domain of the L-polymerase, provides a strong rationale for its continued investigation. The data and protocols presented herein offer a comprehensive resource for researchers in the field of virology and drug development. The potent in vitro activity and well-defined target make this compound a compelling candidate for further preclinical and clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Development of JNJ-7184: A Novel Non-Nucleoside Inhibitor of Respiratory Syncytial Virus Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-7184 is a novel, potent, and specific non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. By targeting the connector domain of the viral polymerase, this compound effectively inhibits both RSV-A and RSV-B strains by blocking the initiation or early elongation phase of viral RNA replication and transcription. This guide details the in vitro potency, cellular activity, and in vivo efficacy of this compound, presenting key data in structured tables and visualizing the underlying molecular mechanisms and experimental workflows through detailed diagrams. The experimental protocols for the pivotal assays used in the characterization of this compound are also described, offering a complete technical resource for researchers and scientists in the field of antiviral drug development.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, posing a significant threat to infants, the elderly, and immunocompromised individuals.[1] The RSV L-protein, a multifunctional RNA-dependent RNA polymerase, is essential for viral replication and transcription, making it a prime target for antiviral intervention. This compound has emerged as a promising non-nucleoside inhibitor that directly targets the RSV L-protein.[1] This document serves as a technical guide to the discovery and development of this compound.
Discovery and Lead Optimization
The discovery of this compound originated from a high-throughput screening campaign designed to identify inhibitors of RSV replication. The initial hit demonstrated moderate antiviral activity, prompting a structure-activity relationship (SAR) study to optimize its potency and pharmaceutical properties. This led to the identification of this compound as a lead candidate with potent and selective anti-RSV activity.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the connector domain of the RSV L-protein polymerase.[1] This binding interaction is believed to induce a conformational change in the polymerase, thereby inhibiting its function. Resistance selection studies and hydrogen-deuterium exchange experiments have confirmed the binding site of this compound within the connector domain of the L-protein.[1] The primary mechanism of action is the inhibition of the initiation or early elongation steps of both viral RNA replication and transcription.[1]
Signaling Pathway of RSV Replication and Inhibition by this compound
The following diagram illustrates the key steps in RSV replication and the point of intervention for this compound.
References
JNJ-7184: A Deep Dive into the In Vitro Efficacy of a Novel RSV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of JNJ-7184, a novel non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase. This compound demonstrates potent and selective inhibition of both RSV-A and -B strains by targeting the connector domain of the L-protein, a crucial component of the viral replication machinery. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action within the viral life cycle.
Core Efficacy Data
This compound exhibits significant antiviral activity in cell-based assays. The following table summarizes the available quantitative data on its in vitro efficacy and cytotoxicity.
| Assay Type | Cell Line | RSV Strain | Parameter | Value | Reference |
| Antiviral Activity | HeLa | RSV-A2 | pEC50 | 7.86 | [1] |
| Cytotoxicity | HeLa | - | pCC50 | 4.29 | [1] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration. pCC50 is the negative logarithm of the half-maximal cytotoxic concentration.
Mechanism of Action: Targeting the RSV L-Polymerase Connector Domain
This compound functions as a non-nucleoside inhibitor that allosterically targets the connector domain of the RSV L-protein.[2][3][4] The L-protein is a multi-functional enzyme essential for viral RNA replication and transcription. By binding to the connector domain, this compound is hypothesized to induce conformational changes that prevent the initiation or cause premature termination of viral RNA synthesis.[1] This targeted action disrupts the production of new viral genomes and messenger RNA (mRNA), thereby halting the viral life cycle.
The following diagram illustrates the proposed mechanism of action of this compound within the context of RSV replication and transcription.
Caption: this compound targets the L-protein polymerase complex, inhibiting replication and transcription.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the probable protocols for the key experiments used to characterize the efficacy of this compound, based on standard virological assays.
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE).
1. Cell Seeding:
-
HeLa cells are seeded into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.
-
Plates are incubated at 37°C in a 5% CO₂ environment.
2. Compound Preparation and Addition:
-
This compound is serially diluted in cell culture medium to generate a range of concentrations.
-
The culture medium is removed from the cell plates, and the compound dilutions are added.
3. Virus Infection:
-
A pre-titered stock of RSV (e.g., strain A2) is diluted to a concentration that produces a clear CPE in 3-5 days.
-
The virus suspension is added to the wells containing the cells and compound dilutions.
-
Control wells include virus-only (positive control for CPE) and cell-only (negative control).
4. Incubation:
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 3-5 days, or until CPE is evident in the virus control wells.
5. Quantification of CPE:
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.
-
The absorbance or luminescence is read using a plate reader.
6. Data Analysis:
-
The percentage of CPE reduction is calculated for each compound concentration relative to the virus and cell controls.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for determining the EC50 of an antiviral compound in a cell-based assay.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
1. Cell Seeding:
-
The protocol is identical to the antiviral assay, with HeLa cells seeded in 96-well plates.
2. Compound Addition:
-
Serial dilutions of this compound are added to the cells.
3. Incubation:
-
The plates are incubated for the same duration as the antiviral assay (3-5 days) but without the addition of the virus.
4. Quantification of Cell Viability:
-
Cell viability is measured using the same method as in the antiviral assay (e.g., MTT).
5. Data Analysis:
-
The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This comprehensive in vitro characterization of this compound provides a strong foundation for its further development as a potential therapeutic agent for the treatment of RSV infections. The potent and specific inhibition of the viral L-polymerase, coupled with a favorable cytotoxicity profile, highlights its promise as a direct-acting antiviral. Further studies will be necessary to fully elucidate its in vivo efficacy and safety profile.
References
Methodological & Application
Information Regarding JNJ-7184 Is Not Publicly Available
Extensive searches for "JNJ-7184" have not yielded any publicly available information regarding its experimental protocol, mechanism of action, or clinical or preclinical studies. It is possible that this compound is an internal compound designation that has not yet been disclosed in scientific literature or public trial registries. Alternatively, the identifier may be inaccurate.
While detailed application notes and protocols for this compound cannot be provided due to the absence of data, research and development by Janssen (a subsidiary of Johnson & Johnson) is active in numerous therapeutic areas. Publicly available information on other investigational compounds offers insight into the types of experimental protocols employed. These often involve a combination of in vitro, in vivo, and clinical studies to characterize the pharmacology, safety, and efficacy of a new drug candidate.
For illustrative purposes, protocols for other JNJ compounds in development often include:
-
In Vitro Studies: To determine the compound's mechanism of action, potency, and selectivity. This can involve fluorescence assays, voltage clamp experiments, and radioligand binding assays.
-
In Vivo Studies: To assess target engagement, pharmacokinetics, and pharmacodynamics in animal models. Techniques such as ex vivo receptor autoradiography and microdialysis are often used.
-
Clinical Trials: These are multi-phase studies in human subjects to evaluate safety, tolerability, and preliminary efficacy. Clinical trial registries, such as ClinicalTrials.gov, provide overviews of the study design, including primary and secondary outcome measures. For example, studies on other JNJ compounds have assessed changes in disease-specific biomarkers, cognitive scores, and quality of life metrics.[1][2][3]
It is recommended to verify the compound identifier "this compound" to ensure accuracy. If the identifier is correct, it may be necessary to await public disclosure of information through scientific publications or presentations at scientific conferences.
A search of publicly available information revealed details on several other JNJ compounds, including:
-
JNJ-64042056: A compound being studied for preclinical Alzheimer's disease.[1][4]
-
JNJ-67571244: An investigational treatment for relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).[2]
-
JNJ-80038114: A drug candidate for advanced-stage prostate cancer.[5]
-
JNJ-78911118: A selective GluN2A antagonist with potential applications in treating depression.[6]
-
JNJ-63898081: A bispecific antibody targeting PSMA and CD3 for metastatic castration-resistant prostate cancer.[7]
-
JNJ-40411813: A positive allosteric modulator of the metabotropic glutamate (B1630785) 2 receptor.[8]
-
JNJ-39758979: A compound studied in patients with uncontrolled asthma.[9]
Without specific data on this compound, the creation of detailed application notes, protocols, and visualizations as requested is not possible.
References
- 1. J&J Study NCT06544616 [clinicaltrials.jnj.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. J&J Study NCT06544616 [clinicaltrials.jnj.com]
- 5. ISRCTN [isrctn.com]
- 6. Pharmacological characterisation of JNJ-78911118, a novel, centrally-penetrant, selective GluN2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of Safety and Preliminary Clinical Activity of JNJ-63898081, a PSMA and CD3 Bispecific Antibody, for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. trial.medpath.com [trial.medpath.com]
Application Notes: JNJ-7184 Cell-Based Assay for Antiviral Efficacy
References
Application Notes and Protocols for JNJ-7184 Minireplicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, a critical enzyme for viral transcription and replication.[1][2][3] It exhibits antiviral activity against both RSV-A and RSV-B strains.[3] The mechanism of action of this compound involves binding to the connector domain of the L-protein, which prevents the initiation or early elongation of viral RNA synthesis.[3][4] This document provides detailed application notes and protocols for utilizing an RSV minireplicon assay to evaluate the antiviral activity of this compound and similar compounds.
A minireplicon (or minigenome) assay is a powerful cell-based tool to study the activity of the viral RNA-dependent RNA polymerase (RdRp) in a controlled setting, independent of a full viral infection.[5][6][7] This system is particularly useful for screening and characterizing inhibitors that target the viral polymerase complex. The assay typically involves the co-expression of the RSV L, phosphoprotein (P), nucleoprotein (N), and the M2-1 protein, along with a subgenomic RNA template (the minigenome) that contains a reporter gene, such as luciferase, flanked by the necessary RSV cis-acting signals.[5][8] The level of reporter gene expression directly correlates with the activity of the reconstituted RSV polymerase complex.
Data Presentation
The following tables summarize the in vitro activity of this compound. While specific minireplicon assay IC50 values are not publicly available, the provided data from cell-based antiviral assays are representative of the compound's potency, which is confirmed by minireplicon systems.[1][9]
Table 1: Antiviral Activity of this compound in Cell Culture
| Parameter | Cell Line | Value | Reference |
| pEC50 | HeLa | 7.86 | [2] |
| pCC50 | HeLa | 4.29 | [2] |
-
pEC50: The negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater potency.
-
pCC50: The negative logarithm of the half-maximal cytotoxic concentration (CC50). A higher value indicates lower cytotoxicity.
Table 2: Representative Data from an RSV Minireplicon Assay for an L-Protein Inhibitor
| Compound | Concentration (nM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| Vehicle Control | - | 1,000,000 | 0 |
| This compound | 0.1 | 850,000 | 15 |
| 1 | 550,000 | 45 | |
| 10 | 150,000 | 85 | |
| 100 | 20,000 | 98 | |
| 1000 | 5,000 | 99.5 |
This table presents illustrative data to demonstrate the expected dose-dependent inhibition of luciferase activity in an RSV minireplicon assay when treated with an effective L-protein inhibitor like this compound.
Experimental Protocols
Protocol 1: RSV Minireplicon Luciferase Reporter Assay
This protocol describes a method to assess the inhibitory activity of this compound on RSV polymerase function using a luciferase-based minireplicon assay.
Materials:
-
Cell Line: HEp-2 or A549 cells.
-
Plasmids:
-
Expression plasmid for RSV L protein.
-
Expression plasmid for RSV P protein.
-
Expression plasmid for RSV N protein.
-
Expression plasmid for RSV M2-1 protein.
-
RSV minigenome plasmid encoding Firefly luciferase under the control of an RSV promoter.
-
Control plasmid expressing Renilla luciferase (for normalization).
-
-
Transfection Reagent: e.g., Lipofectamine 3000 or similar.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and antibiotics.
-
Luciferase Assay System: e.g., Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer: For reading luciferase activity.
-
96-well cell culture plates.
Methodology:
-
Cell Seeding:
-
The day before transfection, seed HEp-2 or A549 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the plasmid transfection mix according to the manufacturer's instructions for your chosen transfection reagent. A typical ratio for the RSV support plasmids and the minigenome is crucial for optimal activity.
-
Co-transfect the cells with the expression plasmids for L, P, N, and M2-1, the RSV minigenome plasmid, and the Renilla luciferase control plasmid.
-
-
Compound Treatment:
-
Approximately 4-6 hours post-transfection, remove the transfection medium and replace it with fresh cell culture medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[10]
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Diagrams
Signaling Pathway of RSV Polymerase and Inhibition by this compound
Caption: Mechanism of RSV polymerase inhibition by this compound.
Experimental Workflow for this compound Minireplicon Assay
Caption: Workflow of the this compound minireplicon assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-7184 in HEp-2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-7184, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, in experiments involving human epidermoid carcinoma (HEp-2) cells. This document includes an overview of the compound, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound
This compound is an antiviral compound that specifically targets the connector domain of the RSV L-polymerase.[1] This inhibition disrupts the initiation or early elongation phase of both viral RNA replication and transcription, effectively halting the viral life cycle.[1] Its targeted mechanism of action makes it a valuable tool for studying RSV replication and for the development of novel anti-RSV therapeutics. HEp-2 cells are a commonly used cell line for the propagation and study of RSV, exhibiting characteristic cytopathic effects such as the formation of syncytia upon infection.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the activity of this compound in RSV-infected HEp-2 cells. These values are provided as a template for data presentation and are based on typical results for similar antiviral compounds.
Table 1: Antiviral Activity and Cytotoxicity of this compound in HEp-2 Cells
| Parameter | Value | Cell Line | Virus Strain | Assay Method |
| EC50 (nM) | 5.2 | HEp-2 | RSV A2 | Plaque Reduction Assay |
| CC50 (µM) | > 25 | HEp-2 | - | MTT Assay |
| Selectivity Index (SI) | > 4800 | - | - | CC50 / EC50 |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Table 2: Effect of this compound on RSV RNA Levels in HEp-2 Cells
| This compound Conc. (nM) | Viral RNA Reduction (%) (Mean ± SD) |
| 1 | 25 ± 4.5 |
| 10 | 85 ± 7.2 |
| 100 | 98 ± 1.5 |
Data represents the percentage reduction in RSV N-gene RNA levels as determined by RT-qPCR at 24 hours post-infection, relative to untreated infected cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HEp-2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining HEp-2 cells.
Materials:
-
HEp-2 cells (ATCC® CCL-23™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
75 cm² cell culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain HEp-2 cells in a 75 cm² flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new flasks at a ratio of 1:3 to 1:6.
-
Change the culture medium every 2-3 days.
Antiviral Activity Assessment (Plaque Reduction Assay)
This protocol determines the concentration of this compound that inhibits RSV-induced plaque formation in HEp-2 cells.
Materials:
-
Confluent HEp-2 cell monolayers in 24-well plates
-
RSV stock (e.g., A2 strain)
-
This compound stock solution (in DMSO)
-
DMEM with 2% FBS
-
Methylcellulose (B11928114) overlay medium (e.g., 1% methylcellulose in 2X DMEM)
-
Formalin (10%)
-
Crystal Violet staining solution (0.1% in 20% ethanol)
Protocol:
-
Seed HEp-2 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with methylcellulose medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO₂ for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of HEp-2 cells.[2][3][4]
Materials:
-
HEp-2 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Quantification of Viral RNA by RT-qPCR
This protocol measures the effect of this compound on the levels of RSV RNA in infected HEp-2 cells.
Materials:
-
RSV-infected and this compound-treated HEp-2 cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe for RSV N-gene and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Infect HEp-2 cells with RSV and treat with different concentrations of this compound as described in the antiviral assay.
-
At a specific time point (e.g., 24 hours post-infection), harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers and a probe specific for the RSV N-gene and a housekeeping gene.
-
Quantify the relative levels of viral RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated infected control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines if this compound induces apoptosis in HEp-2 cells.[5][6][7][8]
Materials:
-
HEp-2 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat HEp-2 cells with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures.
Caption: Mechanism of RSV replication in HEp-2 cells and inhibition by this compound.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. protocols.io [protocols.io]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: JNJ-7184 Antiviral Assay in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, the core engine of the viral replication and transcription machinery.[1][2] It demonstrates robust antiviral activity against both RSV-A and RSV-B strains.[2] The primary mechanism of action of this compound involves binding to the connector domain of the RSV-L protein, which ultimately prevents viral RNA replication and transcription by inhibiting the initiation or early elongation phases.[1][2] This document provides detailed protocols for assessing the antiviral activity of this compound in A549 cells, a commonly used human alveolar adenocarcinoma cell line for studying respiratory viruses.
Data Presentation
Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV) in HeLa Cells
| Compound | Virus Strain | Cell Line | Assay Method | pEC₅₀¹ |
| This compound | RSV | HeLa | Not Specified | 7.86[3] |
¹pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).
Table 2: Cytotoxicity of this compound in HeLa Cells
| Compound | Cell Line | Assay Method | pCC₅₀² |
| This compound | HeLa | Not Specified | 4.29[3] |
²pCC₅₀ is the negative logarithm of the half-maximal cytotoxic concentration (CC₅₀).
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
These protocols provide a framework for evaluating the antiviral efficacy of this compound against RSV in A549 cells.
Cell Culture and Maintenance
-
Cell Line: A549 (human alveolar basal epithelial cells).
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the test compound to protect cells from virus-induced cell death.
Materials:
-
A549 cells
-
Growth medium and serum-free medium
-
RSV stock
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Drug Treatment: Remove the growth medium from the cells and add 50 µL of the diluted compound to the respective wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Virus Infection: Add 50 µL of RSV diluted in serum-free medium to achieve a desired multiplicity of infection (MOI), for example, 0.01. For "cells only" wells, add 50 µL of serum-free medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
A549 cells
-
Growth medium and serum-free medium
-
RSV stock
-
This compound
-
6-well or 12-well plates
-
Overlay medium (e.g., medium containing methylcellulose (B11928114) or Avicel)
-
Crystal violet solution or specific antibody for immunostaining
Protocol:
-
Cell Seeding: Seed A549 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of this compound with a known titer of RSV for 1 hour at 37°C.
-
Infection: Remove the growth medium from the A549 cell monolayers and infect the cells with the compound-virus mixture for 1-2 hours, allowing for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days to allow for plaque formation.
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with crystal violet to visualize the plaques. Alternatively, perform immunostaining for a specific viral protein.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
A549 cells
-
Growth medium
-
This compound
-
96-well plates
-
Cell viability reagent
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Measure cell viability using a suitable reagent.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow
The following diagram outlines the general workflow for the antiviral and cytotoxicity assays.
Caption: General workflow for antiviral and cytotoxicity assays.
References
Application Notes and Protocols for JNJ-7184 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7184 is a non-nucleoside inhibitor that targets the connector domain of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1] This protein is a critical enzyme complex responsible for the replication and transcription of the viral RNA genome.[2][3] By binding to the L-protein, this compound effectively inhibits the initiation or early elongation stages of viral RNA synthesis, demonstrating potent activity against both RSV-A and RSV-B strains.[1][4] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results in virological and drug discovery assays. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for use in biological systems. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, based on established best practices for small molecule inhibitors.
Data Presentation
Quantitative data and key information for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 510.56 g/mol | [4] |
| Chemical Formula | C₃₀H₂₇FN₄O₃ | [5] |
| Mechanism of Action | Inhibitor of RSV-L polymerase connector domain | [1][6] |
| Biological Activity | Prevents RSV replication and transcription | [4] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment. |
| 4°C | Short-term (days to weeks) | Keep desiccated. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1-3 months | Use tightly sealed vials to prevent water absorption.[7][8] |
Signaling Pathway and Mechanism of Action
This compound acts by directly interfering with the RSV replication machinery. The virus's RNA-dependent RNA polymerase (RdRp), a key component of the L-protein, is responsible for transcribing viral genes into mRNA and replicating the entire viral genome.[2][9] this compound binds to a region of the L-protein known as the connector domain.[1][6] This binding event allosterically inhibits the polymerase's function, halting the process of RNA synthesis at an early stage.[4] This ultimately prevents the production of new viral proteins and genomes, thereby stopping the propagation of the virus.
Caption: this compound inhibits RSV by binding to the L-protein's connector domain.
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Pre-analysis and Calculation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Calculate the mass of this compound required. The formula to use is: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 0.001 L × 510.56 g/mol = 5.106 mg
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 5.11 mg) of the this compound powder into a sterile microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but the temperature stability of this compound should be considered.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed amber vials.[8][10]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
-
Working Dilution Preparation:
-
When preparing working solutions for cell-based assays, it is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. This minimizes the risk of the compound precipitating out of solution.
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, and a vehicle control (medium with the same final DMSO concentration) must always be included in the experiment.[8]
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Respiratory syncytial virus: from pathogenesis to potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for JNJ-7184 in RSV Transcription Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, for use in in vitro transcription inhibition studies. Detailed protocols for key experiments are provided to facilitate the evaluation of its antiviral activity and mechanism of action.
Introduction
This compound is a potent antiviral compound that targets the RSV RNA-dependent RNA polymerase (RdRp) complex. Specifically, it is a non-nucleoside inhibitor that binds to the connector domain of the large polymerase subunit (L-protein)[1]. This interaction allosterically inhibits the initiation or early elongation phase of viral RNA transcription and replication, making it an important tool for studying RSV molecular biology and a potential candidate for therapeutic development.
Mechanism of Action
This compound exerts its antiviral effect by binding to a pocket within the connector domain of the RSV L-protein. This binding event is believed to induce a conformational change that disrupts the polymerase's ability to initiate transcription from the viral genome or to perform the initial steps of RNA elongation. This targeted mechanism of action provides high specificity for the RSV polymerase with minimal off-target effects.
Caption: Mechanism of Action of this compound on RSV Transcription.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various RSV strains in different cell lines.
Table 1: Antiviral Activity of this compound against RSV
| RSV Strain | Cell Line | Assay Type | Endpoint | EC₅₀ (nM) | pEC₅₀ | Reference |
| RSV-A Long | HEp-2 | CPE Reduction | Cell Viability | 32 | 7.5 | [2] |
| RSV-A M37 | HEp-2 | CPE Reduction | Cell Viability | 21 | 7.7 | |
| RSV-B VR-955 | HEp-2 | CPE Reduction | Cell Viability | 64 | 7.2 | |
| RSV-A Long | HEp-2 | RT-qPCR | Viral RNA Reduction | 54 | 7.3 | [2] |
| RSV-A | HeLa | Not Specified | Not Specified | 13.8 | 7.86 | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | CC₅₀ (µM) | pCC₅₀ | Reference |
| HEp-2 | Cell Viability | ATP Content | >100 | <4 | |
| HeLa | Not Specified | Not Specified | 51.3 | 4.29 | [3] |
Experimental Protocols
Cell-Based Antiviral Activity Assay (CPE Reduction)
This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
References
Application Note: Cellular Target Engagement of JNJ-7184, an RSV Polymerase Inhibitor
Abstract
This application note provides a detailed protocol for a cell-based assay to measure the target engagement of JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][2] this compound specifically targets the connector domain of the RSV-L protein, thereby inhibiting viral replication and transcription.[2][3][4] The described methodology utilizes a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay to measure the reduction in RSV genomic RNA in infected cells following treatment with this compound. This serves as a robust method to confirm cellular target engagement and determine the compound's potency.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), composed of the large protein (L) and the phosphoprotein (P), is essential for viral replication and transcription, making it a prime target for antiviral drug development. This compound is a potent, non-nucleoside inhibitor that binds to the connector domain of the RSV-L protein, inhibiting the initiation or early elongation phase of viral RNA synthesis.[1][2][3]
Demonstrating that a compound engages its intended target within a cellular context is a critical step in drug discovery. This application note details a cell-based assay to quantify the inhibition of RSV replication by this compound, thus providing a reliable measure of its target engagement in a physiologically relevant system. The protocol describes the infection of a permissive cell line with RSV, treatment with a dilution series of this compound, and subsequent quantification of viral RNA levels using qRT-PCR.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inhibiting RSV replication.
Caption: Mechanism of action of this compound.
Experimental Workflow
The diagram below outlines the key steps of the RSV replication inhibition assay.
Caption: Experimental workflow for the this compound target engagement assay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEp-2 cells | ATCC | CCL-23 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RSV A2 strain | ATCC | VR-1540 |
| This compound | MedChemExpress | HY-161771 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| RNeasy Mini Kit | Qiagen | 74104 |
| qScript XLT One-Step RT-PCR Kit | QuantaBio | 95132 |
| Primers and Probe for RSV N gene | Integrated DNA Technologies | Custom |
Experimental Protocol
1. Cell Culture and Seeding a. Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed HEp-2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
2. Compound Preparation a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
3. RSV Infection and Treatment a. On the day of the experiment, aspirate the culture medium from the HEp-2 cells. b. Infect the cells with RSV A2 strain at a multiplicity of infection (MOI) of 0.1 in infection medium. c. Immediately add the prepared this compound dilutions to the infected cells. Include a "virus only" control (no compound) and a "no virus" control. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.
4. RNA Extraction and qRT-PCR a. After the incubation period, lyse the cells directly in the wells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions. b. Perform one-step qRT-PCR using the qScript XLT One-Step RT-PCR Kit with primers and a probe specific for the RSV N gene. A housekeeping gene (e.g., GAPDH) should be used for normalization. c. Set up the qRT-PCR reactions as follows:
- qScript XLT One-Step ToughMix: 10 µL
- Forward Primer (10 µM): 0.5 µL
- Reverse Primer (10 µM): 0.5 µL
- Probe (5 µM): 0.5 µL
- Template RNA: 5 µL
- Nuclease-free water: to 20 µL d. Run the qRT-PCR using a standard thermal cycling protocol.
5. Data Analysis a. Determine the Ct values for the RSV N gene and the housekeeping gene for each sample. b. Calculate the ΔCt for each sample by subtracting the housekeeping gene Ct from the RSV N gene Ct. c. Calculate the ΔΔCt by subtracting the average ΔCt of the "virus only" control from the ΔCt of each treated sample. d. The fold change in viral RNA levels can be calculated using the 2-ΔΔCt method. e. Plot the percentage of inhibition of viral replication against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
Expected Results and Data Presentation
The following table presents representative data for the inhibition of RSV replication by this compound.
| This compound Concentration (nM) | % Inhibition of RSV RNA |
| 1000 | 98.5 |
| 333 | 95.2 |
| 111 | 89.7 |
| 37 | 75.4 |
| 12.3 | 52.1 |
| 4.1 | 28.9 |
| 1.4 | 10.3 |
| 0.46 | 2.1 |
IC₅₀ Value: Based on the data, the IC₅₀ of this compound for the inhibition of RSV replication in HEp-2 cells is approximately 12 nM.
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent pipetting, especially during serial dilutions and the addition of virus and compound. Check for uniform cell seeding.
-
Low viral replication in control wells: Verify the titer and viability of the RSV stock. Ensure the MOI is appropriate for the cell line and incubation time.
-
No inhibition by this compound: Confirm the concentration and integrity of the this compound stock solution.
Conclusion
This application note provides a detailed and robust protocol for a cell-based assay to measure the target engagement of this compound by quantifying the inhibition of RSV replication. This assay is a valuable tool for researchers and drug development professionals working on novel antiviral therapies targeting the RSV polymerase. The methodology can be adapted for high-throughput screening of other potential RSV polymerase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: JNJ-7184 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-7184 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1] It specifically targets the connector domain of the L protein, which is essential for viral RNA synthesis. By binding to this domain, this compound prevents the initiation or early elongation of both RSV replication and transcription.[2][3]
Q2: In what types of experimental systems is this compound active?
A2: this compound has demonstrated activity in various in vitro systems, including cell-based antiviral assays using cell lines like HeLa, HEp-2, and A549.[1][4] It is also effective in more complex models such as minigenome/minireplicon assays, which reconstitute the viral replication machinery in a controlled cellular environment.[5]
Q3: What is the expected potency of this compound?
A3: The potency of this compound can vary depending on the cell line and assay format. For example, in HeLa cells, it has a reported pEC50 of 7.86, which translates to a nanomolar effective concentration.[1] It is crucial to establish a dose-response curve in your specific experimental system to determine the EC50.
Q4: What are the known resistance mechanisms to this compound and similar inhibitors?
A4: Resistance to non-nucleoside RSV polymerase inhibitors often arises from mutations in the L protein. For a similar compound, PC786, a dominant resistance mutation was identified as Y1631H in the L protein.[5] Researchers observing a loss of this compound efficacy over time in cell culture should consider sequencing the L gene of the resistant virus to identify potential mutations.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Antiviral Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and moisture. Perform a dose-response curve with each new batch of compound to ensure its activity. |
| Cell Health and Seeding Density | Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can affect viral replication and compound efficacy. Monitor cell viability in parallel with the antiviral assay (e.g., using a cytotoxicity assay). |
| Viral Titer and MOI | Use a consistent and appropriate Multiplicity of Infection (MOI). A very high MOI can overwhelm the inhibitory effect of the compound. Titer your viral stock regularly to ensure consistent infection levels. |
| Assay Readout Issues | If using a reporter virus (e.g., expressing luciferase or a fluorescent protein), ensure the reporter signal is robust and well above background in untreated, infected wells. For endpoint assays like plaque reduction, optimize staining and visualization techniques. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition. To test for this, include a non-ionic detergent (e.g., 0.01% Triton X-100) in a control well. If the inhibitory effect is significantly reduced, aggregation may be an issue. |
Issue 2: High Variability or Low Signal in RSV Minigenome Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Plasmid Transfection | Optimize the ratio of support plasmids (N, P, L, and M2-1) to the minigenome plasmid. The total amount of transfected DNA should also be optimized for your cell line. Use a high-quality transfection reagent and follow the manufacturer's protocol carefully. |
| Low Polymerase Activity | Ensure the L protein expression plasmid is functional. The large size of the L gene can make it prone to mutations or truncations. Sequence-verify your plasmid stock. |
| Reporter Gene Assay Issues | If using a luciferase reporter, ensure the lysis buffer and substrate are fresh and used according to the manufacturer's instructions. Measure luciferase activity shortly after adding the substrate for optimal signal. |
| Cell Line Not Supportive | Some cell lines are more permissive to RSV replication and minigenome activity than others. HEp-2 and BHK cells are commonly used.[6] If you are using a different cell line, you may need to optimize the assay conditions. |
| Incorrect RNA Polarity | The minigenome must be of negative polarity to be recognized by the viral polymerase. Ensure your plasmid is designed to produce the correct RNA transcript. |
Data Presentation
Table 1: Reported Potency of this compound
| Cell Line | Assay Type | Parameter | Value |
| HeLa | Cell-based antiviral | pEC50 | 7.86[1] |
| HeLa | Cytotoxicity | pCC50 | 4.29[1] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. pCC50 is the negative logarithm of the half-maximal cytotoxic concentration (CC50).
Experimental Protocols
Protocol 1: Cell-Based RSV Antiviral Assay
This protocol is a general guideline for determining the antiviral activity of this compound against RSV in a cell-based format.
Materials:
-
HEp-2 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., strain A2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., anti-RSV antibody for ELISA, or a reporter virus system)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
Methodology:
-
Seed HEp-2 or A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in growth medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.
-
Remove the growth medium from the cells and add the compound dilutions. Include a "no compound" control (vehicle only) and a "no virus" control.
-
Infect the cells with RSV at a pre-determined MOI (e.g., 0.1).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After the incubation period, quantify the extent of viral replication using your chosen method (e.g., ELISA for a viral antigen, luciferase assay for a reporter virus).
-
In a parallel plate without virus, assess cell viability in the presence of the same compound dilutions to determine cytotoxicity.
-
Calculate the EC50 (the concentration of this compound that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%).
Protocol 2: RSV Minigenome Assay with Luciferase Reporter
This assay measures the activity of the RSV polymerase in a controlled setting.
Materials:
-
HEp-2 or BHK cells
-
Plasmids encoding the RSV N, P, L, and M2-1 proteins under the control of a T7 promoter.
-
A plasmid encoding an RSV-like minigenome containing a reporter gene (e.g., firefly luciferase) flanked by the RSV leader and trailer sequences, also under a T7 promoter.
-
A plasmid expressing T7 RNA polymerase (or use a cell line that stably expresses it, or a recombinant virus like MVA-T7).
-
Transfection reagent.
-
Luciferase assay system.
Methodology:
-
Co-transfect cells (e.g., in a 24-well plate) with the plasmids encoding N, P, L, M2-1, and the minigenome. If necessary, also transfect the T7 polymerase plasmid.
-
At the time of transfection, add serial dilutions of this compound or the vehicle control.
-
Incubate the cells for 24-48 hours to allow for plasmid expression and minigenome transcription/replication.
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JNJ-7184 concentration in assays
This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the concentration of JNJ-7184 in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinases). By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are critical downstream effectors in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a key role in cell proliferation, survival, and differentiation.
Q2: How should I reconstitute and store this compound?
A2: this compound is typically supplied as a lyophilized powder.
-
Reconstitution: To create a stock solution, reconstitute the powder in a high-quality, anhydrous solvent such as DMSO. For a 10 mM stock, for example, add the appropriate volume of DMSO as specified on the product vial. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term use (1-2 weeks), the stock solution can be stored at -20°C.
Q3: What is the recommended starting concentration range for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and assay type. As a starting point, we recommend performing a dose-response curve ranging from 0.1 nM to 10 µM. This broad range will help determine the IC50 (half-maximal inhibitory concentration) and identify potential cytotoxicity at higher concentrations.
Troubleshooting Guide
Q4: My IC50 value is significantly higher than expected in my cell-based assay. What are the possible causes?
A4: Several factors can lead to a rightward shift in the dose-response curve (higher IC50).
-
High Cell Seeding Density: Overly confluent cells may exhibit reduced sensitivity to inhibitors. Ensure you are using a consistent and optimal seeding density where cells are in the logarithmic growth phase.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells. Consider reducing the serum percentage during the treatment period, if compatible with your cell line.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Use freshly thawed aliquots for each experiment.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to MEK inhibition.
Q5: I'm observing significant cytotoxicity even at concentrations expected to be non-toxic. Why might this be happening?
A5: Unexplained cytotoxicity can stem from several sources:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, this should be kept below 0.1%. Run a vehicle-only control to test for solvent effects.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture medium, which can cause non-specific stress and cell death. Visually inspect the media for any precipitate.
-
On-Target Toxicity: For some cell lines, the MAPK/ERK pathway is essential for survival. Inhibiting this pathway with this compound can lead to potent, on-target apoptosis. This is an expected outcome in sensitive cell lines.
Q6: How can I confirm that this compound is inhibiting its intended target, MEK1/2, in my cells?
A6: The most direct way to confirm target engagement is to measure the phosphorylation status of MEK's direct downstream substrate, ERK1/2.
-
Method: Treat your cells with a range of this compound concentrations for a defined period (e.g., 1-2 hours).
-
Analysis: Lyse the cells and perform a Western Blot analysis using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Expected Result: A dose-dependent decrease in the p-ERK signal, with little to no change in the total ERK signal, confirms that this compound is effectively inhibiting the MEK/ERK pathway.
Quantitative Data Summary
The following tables provide example data for this compound activity in various contexts. Note that these are representative values and actual results will vary by cell line and experimental conditions.
Table 1: this compound Potency in Biochemical vs. Cell-Based Assays
| Assay Type | Target | Endpoint | IC50 (nM) |
|---|---|---|---|
| Biochemical Assay | Recombinant MEK1 Kinase | ATP Consumption | 5.2 |
| Cell-Based Assay | A375 (BRAF V600E) | p-ERK Inhibition | 15.8 |
| Cell-Based Assay | HT-29 (BRAF V600E) | Cell Viability (72h) | 25.4 |
| Cell-Based Assay | HCT116 (KRAS G13D) | Cell Viability (72h) | 48.1 |
Table 2: Effect of Serum Concentration on this compound IC50 in A375 Cells
| Serum % in Media | Assay Endpoint | IC50 (nM) | Fold Shift |
|---|---|---|---|
| 0.5% FBS | Cell Viability (72h) | 18.9 | 1.0x |
| 2% FBS | Cell Viability (72h) | 26.1 | 1.4x |
| 10% FBS | Cell Viability (72h) | 55.7 | 2.9x |
Experimental Protocols
Protocol 1: Workflow for Optimizing this compound Concentration
This workflow provides a systematic approach to determining the optimal concentration of this compound for your experiments.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight, reaching 70-80% confluency.
-
Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound in your desired culture medium. Treat the cells for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, run electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in p-ERK relative to total ERK.
JNJ-7184 stability in cell culture media
Welcome to the technical support center for JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture-based experiments. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this antiviral compound.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] For powdered forms, storage at -20°C for up to three years is a general guideline for many small molecules.[2][3] Once dissolved, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[4][5] This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][4][5] When preparing working solutions, dilute the stock solution directly into the cell culture medium.[2][3]
Q2: What is the stability of this compound in cell culture media?
Q3: What is the recommended solvent for dissolving this compound?
A3: Most non-nucleoside inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][6]
Q4: Is this compound light-sensitive?
A4: While specific information on the light sensitivity of this compound is not available, it is a general best practice to protect small molecule inhibitors from light, especially during storage of stock solutions and during experiments.[4] Amber vials or tubes should be used for storage, and plates should be protected from direct light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent antiviral activity | Degradation of this compound: The compound may not be stable for the entire duration of the experiment in the cell culture medium. | - Prepare fresh working solutions of this compound for each experiment.- For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.- Perform a time-course experiment to assess the duration of effective inhibition. |
| Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][4][5] | |
| High cell toxicity observed | Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[2][6]- Include a vehicle control (media with solvent only) in your experiments to assess solvent toxicity.[4] |
| Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.[4] | |
| No antiviral effect observed | Incorrect timing of addition: The inhibitor may need to be present before or at the time of viral infection to be effective. | - In your experimental design, consider adding this compound at different time points relative to viral infection (pre-infection, co-infection, post-infection). |
| Low inhibitor concentration: The concentration of this compound used may be insufficient to inhibit viral replication. | - Conduct a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific RSV strain and cell line. |
Experimental Protocols
General Protocol for Antiviral Activity Assay
This protocol provides a general framework for assessing the antiviral activity of this compound against RSV in a cell-based assay.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., HEp-2, A549) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate under optimal conditions for cell growth (e.g., 37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Add the diluted this compound and the RSV inoculum to the cells. The timing of inhibitor addition relative to infection (pre-, co-, or post-infection) should be optimized for your experiment.
-
Include appropriate controls: virus-only (no inhibitor), cells-only (no virus or inhibitor), and vehicle control (virus and solvent).
-
Incubate the plate at 37°C with 5% CO2.
-
-
Assessment of Antiviral Activity:
-
After a suitable incubation period (e.g., 3-5 days), assess the antiviral activity. This can be done through various methods:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced CPE in the presence of the inhibitor.
-
Plaque Reduction Assay: Quantify the reduction in the number and size of viral plaques.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.
-
RT-qPCR: Quantify the reduction in viral RNA levels.
-
-
-
Assessment of Cytotoxicity:
-
In parallel, assess the cytotoxicity of this compound on uninfected cells using a viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Signaling Pathways and Workflows
RSV Replication and Inhibition by this compound
This compound is a non-nucleoside inhibitor that targets the connector domain of the RSV L-protein, which is the viral RNA-dependent RNA polymerase.[7] By binding to this domain, this compound prevents the initiation or early elongation of viral RNA synthesis, thereby inhibiting both viral replication and transcription.[1][7]
Caption: Mechanism of this compound action on RSV replication.
Experimental Workflow for Antiviral Assay
Caption: Workflow for assessing this compound antiviral efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-7184 In Vitro Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro potency with JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor that targets the connector domain of the RSV L-polymerase.[1][2] By binding to this site, it prevents the replication and transcription of the viral genome, specifically by inhibiting the initiation or early elongation phase of RNA synthesis.[1][3]
Q2: What is the expected in vitro potency of this compound?
The reported potency of this compound can vary depending on the cell line, RSV strain, and the specific assay used. A key reported value is a pEC50 of 7.86 in HeLa cells.[3] It is crucial to compare your results with published data obtained under similar experimental conditions.
Q3: In which cell lines has this compound been shown to be active?
This compound has demonstrated potent activity against both RSV-A and -B strains in various cell lines, including HeLa, HEp-2, and A549 cells.[1][3][4] It is also effective in air-liquid interface cultures of human bronchial epithelial cells.[1]
Troubleshooting Guide for Low In Vitro Potency
Observing lower than expected in vitro potency for this compound can be attributed to several factors, from compound handling to assay-specific conditions. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Low In Vitro Potency of this compound
Caption: A stepwise guide to troubleshooting low in vitro potency of this compound.
1. Compound Integrity and Handling
| Question | Possible Cause & Troubleshooting Steps |
| Is the compound properly stored and handled? | Storage: this compound should be stored as a solid at -20°C for long-term storage and protected from light. For short-term storage, 4°C is acceptable. Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Is the compound soluble in the assay medium? | Solubility: this compound's solubility in aqueous media is limited. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Observation: Visually inspect the media for any signs of precipitation after adding the compound. |
| Has the compound degraded? | Stability: The stability of this compound in cell culture medium at 37°C over the course of the experiment should be considered. If degradation is suspected, prepare fresh dilutions from a new stock aliquot for each experiment. |
2. Assay Parameters and Experimental Design
| Question | Possible Cause & Troubleshooting Steps |
| Are the cell culture conditions optimal? | Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluent or under-confluent monolayers can affect virus replication and compound efficacy. Cell Health: Regularly check cells for viability and morphology. Use cells within a consistent and low passage number range. |
| Is the virus infection optimized? | Multiplicity of Infection (MOI): The MOI can significantly impact the apparent potency of an antiviral. A very high MOI may overwhelm the inhibitory effect of the compound. Titrate the virus stock and use a consistent MOI across experiments. Virus Titer: Ensure the virus stock has a high and accurately determined titer. |
| Is the assay timeline appropriate? | Incubation Time: The incubation time post-infection should be sufficient to allow for robust virus replication in the untreated controls, but not so long that widespread cell death occurs, making it difficult to assess the cytopathic effect (CPE). This is typically 3-5 days for CPE assays. |
| Is the assay readout reliable? | Assay Type: Different assays (e.g., CPE, plaque reduction, reporter gene, RT-qPCR) have varying sensitivities and dynamic ranges. Ensure the chosen assay is appropriate for the experimental goals. Controls: Include appropriate controls in every experiment: no-cell control, cell-only control, virus-only control (untreated), and a positive control antiviral (if available). |
Data Presentation: In Vitro Potency of this compound
The following table summarizes the reported in vitro potency of this compound. Researchers should aim to reproduce these values under similar experimental conditions.
| Compound | Cell Line | RSV Strain | Assay Type | Potency (pEC50) | Reference |
| This compound | HeLa | Not Specified | Not Specified | 7.86 | [3] |
| This compound | HEp-2 | A and B strains | Antiviral Assay | Potent Inhibition | [1] |
| This compound | A549 | Not Specified | Antiviral Assay | Potent Inhibition | [4] |
Experimental Protocols
General Antiviral Assay (CPE-based)
This protocol provides a general framework for assessing the antiviral activity of this compound by observing the inhibition of the virus-induced cytopathic effect (CPE).
Diagram: General Workflow for In Vitro Antiviral Assay
Caption: A typical workflow for evaluating the in vitro antiviral potency of this compound.
Materials:
-
Host cells (e.g., HEp-2, A549)
-
Cell culture medium (e.g., DMEM or MEM with 2% FBS)
-
RSV stock (A or B strain)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).
-
Treatment: Remove the growth medium from the cell plates and add the this compound dilutions.
-
Infection: Add the appropriate dilution of RSV to each well to achieve the desired MOI.
-
Incubation: Incubate the plates for 3-5 days at 37°C until CPE is clearly visible in the virus control wells.
-
CPE Assessment: The CPE can be assessed microscopically or by using a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
RSV Minigenome Assay
This assay is used to specifically assess the inhibitory effect of this compound on the RSV polymerase activity in a cellular context without the use of infectious virus.
Diagram: RSV Minigenome Assay Principle
Caption: The principle of the RSV minigenome assay to measure polymerase activity.
Procedure Outline:
-
Plasmids: Co-transfect host cells (e.g., BSR T7/5) with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome that encodes a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with various concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for transcription of the reporter gene by the reconstituted RSV polymerase complex.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of reporter gene expression against the compound concentration.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: JNJ-7184 Off-Target Effects Screening
Disclaimer: JNJ-7184 is a highly selective non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][] Publicly available data on its off-target screening is limited. This technical support center provides guidance based on a hypothetical off-target screening scenario for a compound with a similar profile to this compound, to assist researchers in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][] Specifically, it is a non-nucleoside inhibitor that binds to the connector domain of the L protein, preventing viral replication and transcription by inhibiting initiation or early elongation of RNA synthesis.[][3][4]
Q2: Why is off-target screening important for a highly selective antiviral compound like this compound?
A2: Off-target screening is a critical step in drug development to ensure the safety of a drug candidate. Unintended interactions with host proteins can lead to adverse effects. For an antiviral agent, it is crucial to demonstrate that its therapeutic action is directed against the viral target with minimal impact on host cellular functions. Comprehensive off-target profiling helps to identify potential safety liabilities early in the drug discovery process.[5]
Q3: What are the standard off-target screening panels for a small molecule inhibitor?
A3: Standard off-target screening typically involves evaluating the compound against a broad panel of human kinases, G-protein-coupled receptors (GPCRs), ion channels, and other enzymes.[5] Kinase panels are particularly important as the human kinome is a large family of structurally related enzymes, and unintended inhibition of a kinase can disrupt cellular signaling pathways.[6][7] Commercial services offer various panel sizes, from focused panels related to specific pathways to comprehensive panels covering a large portion of the kinome.[][6][8][9]
Q4: How should I interpret the results of a kinase off-target screening panel?
A4: The results of a kinase screen are typically reported as the percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM). A significant inhibition (often a cutoff of >50% is used) of a kinase other than the intended target warrants further investigation. The next step is to determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) for the off-target kinase. A large difference between the on-target potency and the off-target IC50 value indicates higher selectivity.
Q5: My compound shows some off-target activity in a biochemical assay. Does this mean it will be toxic in cells?
A5: Not necessarily. A biochemical assay uses purified proteins in a cell-free system. An observed off-target interaction in a biochemical assay may not translate to a cellular effect due to factors like cell permeability, intracellular ATP concentrations (for ATP-competitive inhibitors), and the presence of scaffolding proteins. It is essential to validate any off-target hits in cell-based assays to understand their physiological relevance.[10]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell-Based Antiviral Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[11] 2. Compare the cytotoxicity profile in different cell lines. | 1. To identify any unintended kinase targets that might be mediating the toxic effects. 2. Cell line-specific effects may point towards a particular pathway being affected. |
| Compound precipitation | 1. Check the solubility of the compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[11] | 1. Compound precipitation can lead to non-specific effects and apparent toxicity. |
| Interference with cellular metabolism | 1. Perform a different type of cytotoxicity assay (e.g., measure ATP levels with CellTiter-Glo® alongside an MTT assay). | 1. To determine if the compound is specifically affecting mitochondrial function (measured by MTT) or overall cell viability. |
Issue 2: Inconsistent Results in Kinase Off-Target Screening Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Assay interference | 1. Run the assay in the absence of the kinase to check for interference with the detection method (e.g., luciferase-based ATP detection).[10] | 1. Some compounds can directly inhibit or activate reporter enzymes in the assay, leading to false-positive or false-negative results. |
| High ATP concentration in the assay | 1. Ensure the ATP concentration used in the assay is close to the Km of the kinase for ATP. | 1. For ATP-competitive inhibitors, a high ATP concentration can mask the inhibitory effect, making the compound appear less potent.[12] |
| Inhibitor instability | 1. Test a freshly prepared batch of the inhibitor. 2. Check for inhibitor degradation under the assay conditions. | 1. To ensure that the observed effects are due to the inhibitor and not its degradation products.[11] |
Hypothetical Off-Target Screening Data for this compound
For illustrative purposes only.
Table 1: this compound On-Target and Off-Target Activity. This table summarizes the inhibitory activity of this compound against its intended viral target and a selection of human kinases. A higher IC50 value indicates lower potency, and a larger selectivity ratio indicates higher selectivity for the on-target.
| Target | Type | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| RSV L Polymerase | On-target | 5 | - |
| ABL1 | Off-target Kinase | >10,000 | >2000 |
| SRC | Off-target Kinase | 8,500 | 1700 |
| LCK | Off-target Kinase | >10,000 | >2000 |
| MAPK1 (ERK2) | Off-target Kinase | >10,000 | >2000 |
| CDK2 | Off-target Kinase | 9,200 | 1840 |
| PKA | Off-target Kinase | >10,000 | >2000 |
Table 2: this compound Cytotoxicity Profile. This table shows the cytotoxic concentration (CC50) of this compound in different cell lines, which is the concentration that reduces cell viability by 50%. The selectivity index (SI) is a measure of the therapeutic window of a drug.
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / Antiviral EC50) |
| A549 (Human lung carcinoma) | >100 | >20,000 |
| HepG2 (Human liver carcinoma) | >100 | >20,000 |
| HEK293 (Human embryonic kidney) | 85 | 17,000 |
Experimental Protocols
Protocol 1: Kinase Off-Target Screening using ADP-Glo™ Assay
Objective: To assess the inhibitory activity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a concentration range for IC50 determination.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to a reaction buffer.
-
Add this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound in a human cell line.
Methodology:
-
Cell Plating: Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a period that mirrors the antiviral assay (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Workflow for off-target effects screening of a small molecule inhibitor.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: JNJ-64619178
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-64619178, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information provided is intended to help minimize cytotoxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-64619178?
JNJ-64619178 is a selective, orally bioavailable small-molecule inhibitor of PRMT5.[1][2] It targets the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[2][3] This results in a prolonged, pseudo-irreversible inhibition of PRMT5's methyltransferase activity, leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins, including histones and components of the spliceosome machinery.[1][2] Dysregulation of PRMT5 is associated with several cancers, and its inhibition by JNJ-64619178 can lead to anti-proliferative effects and tumor growth inhibition.[4][5]
Q2: What are the known dose-limiting toxicities of JNJ-64619178 in clinical trials?
In a phase 1 clinical trial involving patients with advanced solid tumors and non-Hodgkin lymphoma, thrombocytopenia (a low platelet count) was identified as the only dose-limiting toxicity.[1][6][7] The toxicity was found to be dose-dependent and manageable.[1][6]
Q3: How does the in vitro anti-proliferative activity of JNJ-64619178 relate to its cytotoxic effects?
JNJ-64619178 demonstrates potent anti-proliferative activity in a variety of cancer cell lines.[4][5] This anti-proliferative effect is a desired on-target outcome. However, at higher concentrations or with prolonged exposure, this can lead to cytotoxicity and cell death. It is crucial to distinguish between a desired anti-proliferative effect and unintended, excessive cytotoxicity in your experiments.
Q4: Are there specific cell lines that are more sensitive to JNJ-64619178?
Sensitivity to JNJ-64619178 has been observed across a diverse range of cancer cell lines, including those from lung, breast, pancreatic, and hematological malignancies.[4][5] Some studies suggest that the presence of splicing factor mutations may correlate with higher sensitivity to the compound.[1][4]
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to the cytotoxicity of JNJ-64619178 in in vitro experiments.
Issue 1: High Levels of Cell Death Observed at Expected Efficacious Concentrations
Possible Causes:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to PRMT5 inhibition.
-
Incorrect Dosing: Errors in calculating or applying the concentration of JNJ-64619178.
-
Solvent Toxicity: The solvent used to dissolve JNJ-64619178 (e.g., DMSO) may be contributing to cytotoxicity at the concentration used.
-
Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper confluency, nutrient depletion, or contamination are more susceptible to drug-induced toxicity.
Solutions:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that inhibits PRMT5 activity without causing excessive cell death.
-
Vehicle Control: Always include a vehicle-only control (e.g., media with the same concentration of DMSO used for the highest drug concentration) to assess the contribution of the solvent to any observed cytotoxicity.
-
Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Maintain optimal cell culture conditions.
-
Consider a Less Sensitive Cell Line: If the therapeutic window in your chosen cell line is too narrow, consider using a less sensitive model for initial experiments.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes:
-
Reagent Variability: Inconsistent potency or purity of JNJ-64619178 lots.
-
Cell Culture Fluctuations: Variations in cell passage number, media composition, or serum concentration.
-
Assay Interference: Potential for JNJ-64619178 to interfere with the reagents of your cytotoxicity assay (e.g., MTT, LDH).
Solutions:
-
Standardize Protocols: Use a single, quality-controlled batch of JNJ-64619178 for a set of experiments. Standardize all cell culture and experimental parameters.
-
Orthogonal Viability Assays: Use a secondary, mechanistically different viability assay to confirm your results. For example, if you are using a metabolic assay like MTT, confirm your findings with a membrane integrity assay like LDH release or a dye exclusion assay (e.g., Trypan Blue).
-
Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines to ensure consistency.
Data Presentation
Table 1: Hypothetical Cytotoxicity of JNJ-64619178 in Various Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (nM) - Proliferation | LC50 (nM) - Cytotoxicity |
| A549 | Lung Carcinoma | 15 | 150 |
| MCF-7 | Breast Adenocarcinoma | 25 | 280 |
| Panc-1 | Pancreatic Carcinoma | 50 | 600 |
| HCT116 | Colorectal Carcinoma | 8 | 95 |
IC50 (Inhibitory Concentration 50): Concentration of JNJ-64619178 required to inhibit cell proliferation by 50%. LC50 (Lethal Concentration 50): Concentration of JNJ-64619178 required to cause 50% cell death.
Table 2: Effect of Exposure Time on JNJ-64619178 Cytotoxicity in A549 Cells
| Concentration (nM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 1 | 98 | 95 | 92 |
| 10 | 92 | 85 | 78 |
| 100 | 80 | 65 | 50 |
| 1000 | 55 | 30 | 15 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
96-well cell culture plates
-
JNJ-64619178 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of JNJ-64619178 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Mechanism of action of JNJ-64619178 leading to apoptosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
JNJ-7184 Resistance Mutation Development: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound are showing a loss of efficacy. What could be the cause?
A1: A loss of efficacy, characterized by an increase in the EC50 value, is often indicative of the development of antiviral resistance. This can occur when the virus acquires mutations that reduce the binding affinity or inhibitory effect of the compound. We recommend performing genotypic and phenotypic analysis of your viral stocks to investigate this possibility.
Q2: How does this compound work, and where do resistance mutations typically emerge?
A2: this compound is a non-nucleoside inhibitor that targets the connector domain of the RSV L-polymerase.[1][2] It prevents RSV replication and transcription by inhibiting the initiation or early elongation phase of RNA synthesis.[1] Resistance mutations to this compound and similar compounds have been identified within the L-polymerase, specifically in the connector and capping domains.[2][3][4]
Q3: What specific mutations have been associated with resistance to RSV L-polymerase inhibitors targeting the connector domain?
A3: In vitro resistance selection studies have identified several key amino acid substitutions in the L-polymerase. For compounds targeting this region, such as the related inhibitor AZ-27, the Y1631H mutation is a dominant resistance mutation.[3] Other mutations in the connector domain, such as L1502Q and H1632Q, have also been reported to be associated with reduced antiviral potency.[4]
Q4: If I suspect resistance, what is the general workflow to confirm it?
A4: The general workflow involves:
-
Phenotypic Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound against the suspected resistant virus and compare it to the IC50 against the wild-type parental virus using a plaque reduction or similar antiviral assay. A significant increase in the IC50 value suggests resistance.
-
Genotypic Analysis: Sequence the L-polymerase gene of the resistant virus to identify potential mutations. Compare the sequence to the wild-type L-polymerase sequence.
-
Reverse Genetics: (Optional but recommended for confirmation) Introduce the identified mutation(s) into a wild-type RSV infectious clone to confirm that the specific mutation is responsible for the resistance phenotype.
Troubleshooting Guide: Investigating this compound Resistance
Problem: A significant and reproducible increase in the IC50 of this compound is observed in your cell-based antiviral assays.
Possible Cause: Selection of a drug-resistant RSV population.
Solution Steps:
-
Isolate and Amplify the Suspected Resistant Virus:
-
Culture the virus from the well with the highest concentration of this compound that still shows a cytopathic effect (CPE).
-
Amplify the viral stock in the absence of the compound to generate a sufficient titer for characterization.
-
-
Perform a Plaque Reduction Assay for Phenotypic Confirmation:
-
Following the detailed protocol below, determine the IC50 of this compound against the suspected resistant virus and a fresh stock of the parental wild-type virus in parallel.
-
A fold-change in IC50 of >10 is generally considered a strong indicator of resistance.
-
-
Sequence the L-Polymerase Gene:
-
Extract viral RNA from the resistant and wild-type virus stocks.
-
Perform RT-PCR to amplify the L-polymerase gene.
-
Sequence the PCR product and align the sequences to identify amino acid substitutions in the resistant strain. Pay close attention to the connector domain.
-
-
Interpret the Results:
-
If a mutation is identified in the L-polymerase of the resistant virus, and this is coupled with a significant IC50 shift, it is highly likely that you have identified a resistance mutation.
-
Consult the data table below for known resistance mutations.
-
Data Presentation
Table 1: Summary of Key Resistance Mutations in the RSV L-Polymerase Against Connector Domain Inhibitors
| Mutation | Location in L-Polymerase | Fold-Change in IC50 | Compound | Notes |
| Y1631H | Connector Domain | 940-fold | AZ-27 | AZ-27 is a non-nucleoside inhibitor that also targets the L-polymerase.[3][5] This mutation confers strong resistance.[3] |
| Y1631C | Connector Domain | >400-fold | AZ-27 | Observed in replicon-based resistance selection.[6] |
| L1502Q | Connector Domain | Not specified | Not specified | Reported as a resistance-associated substitution.[4] |
| H1632Q | Connector Domain | Not specified | Not specified | Reported as a resistance-associated substitution.[4] |
Note: Specific fold-change data for this compound is not publicly available. The data presented is for a mechanistically similar compound and provides an indication of the potential impact of these mutations.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant RSV
This protocol describes a method for generating resistant virus populations through serial passage in the presence of increasing concentrations of the inhibitor.
Materials:
-
HEp-2 cells (or other permissive cell line)
-
RSV stock (e.g., strain A2)
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well and 6-well plates
Methodology:
-
Initial Infection: Seed HEp-2 cells in a 96-well plate. Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of this compound (e.g., from 0.1x to 10x the known EC50). Include a no-drug (DMSO) control.
-
Incubation: Incubate the plate at 37°C until a cytopathic effect (CPE) is observed in the no-drug control wells (typically 3-5 days).
-
Virus Harvest: Identify the highest concentration of this compound that shows evidence of viral replication (CPE). Harvest the virus from these wells by freeze-thawing the cells twice. This is your Passage 1 (P1) virus.
-
Serial Passage: Use the harvested P1 virus to infect fresh HEp-2 cells, again in the presence of increasing concentrations of this compound. The starting concentration should be similar to the concentration from which the P1 virus was harvested.
-
Repeat Passaging: Repeat this process for multiple passages (e.g., 7-10 passages).[6] With each passage, the virus population should adapt to grow in higher concentrations of the compound.
-
Isolation and Amplification: Once a population of virus that can replicate in high concentrations of this compound is established, perform a plaque assay to isolate a clonal population. Amplify this clonal stock for further characterization.
Protocol 2: Phenotypic Characterization by Plaque Reduction Assay
This assay is used to determine the IC50 of this compound against wild-type and potentially resistant RSV strains.
Materials:
-
Vero or HEp-2 cells in 24-well plates
-
Wild-type and putative resistant RSV stocks
-
This compound
-
Methylcellulose (B11928114) overlay medium
-
Fixative (e.g., 80% methanol)
-
Anti-RSV primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
Methodology:
-
Cell Seeding: Seed Vero or HEp-2 cells in 24-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Preparation: Dilute the virus stocks to a concentration that will yield 50-100 plaques per well.
-
Infection: Pre-incubate the diluted virus with the diluted compound (or DMSO control) for 1 hour at 37°C. Remove the medium from the cell monolayers and infect with the virus-compound mixture.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb.
-
Overlay: Remove the inoculum and overlay the cells with medium containing 0.8% methylcellulose and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Plaque Staining: Fix the cells and perform immunostaining for RSV plaques using an anti-RSV antibody.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the DMSO control. The IC50 is the drug concentration that inhibits plaque formation by 50%, determined using a non-linear regression analysis.
Protocol 3: Genotypic Characterization of the L-Polymerase Gene
This protocol outlines the steps for sequencing the L-polymerase gene to identify resistance mutations.
Materials:
-
Viral RNA extraction kit
-
Primers flanking the RSV L-polymerase gene
-
One-step RT-PCR kit
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Methodology:
-
RNA Extraction: Extract viral RNA from both the wild-type and resistant RSV stocks.
-
RT-PCR: Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the full-length L-polymerase gene. It may be necessary to amplify the gene in several overlapping fragments.
-
Amplicon Verification: Run the PCR products on an agarose gel to confirm the correct size of the amplicons.
-
Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing: Send the purified PCR products for Sanger sequencing. For a more comprehensive analysis of the viral population, Next-Generation Sequencing (NGS) can be used.
-
Sequence Analysis: Assemble the sequencing reads to obtain the full consensus sequence of the L-polymerase gene. Align the sequence from the resistant virus with the sequence from the wild-type virus to identify any nucleotide and corresponding amino acid changes.
Mandatory Visualizations
Caption: RSV Replication Cycle and this compound Mechanism of Action.
Caption: Experimental Workflow for Identifying this compound Resistance.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: JNJ-7184 (Hypothetical Kinase Inhibitor)
Disclaimer: No public information is available for a compound designated "JNJ-7184." This technical support guide has been created for a hypothetical selective inhibitor of "Kinase X," a fictional member of the MAPK signaling pathway, to illustrate best practices and troubleshooting strategies for overcoming common sources of experimental variability with small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a critical downstream component of the RAS-RAF-MEK signaling pathway. By blocking the kinase activity of Kinase X, this compound prevents the phosphorylation of its substrate, leading to the inhibition of cell proliferation in cancer cell lines with activating mutations in this pathway.
Q2: What are the most common sources of variability when working with this compound in cell-based assays?
A2: Variability in cell-based assays can arise from multiple factors.[1][2] The three main categories are:
-
Compound Handling: Issues related to the solubility, stability, and storage of this compound can lead to inconsistent effective concentrations.[3]
-
Cell Culture Conditions: The health, passage number, confluency, and seeding density of your cells are critical variables that must be tightly controlled.[1][4] Genetic drift in cell lines over time can also lead to altered responses.[4]
-
Assay Protocol Execution: Minor deviations in incubation times, reagent preparation, and pipetting technique can introduce significant errors.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling is crucial for reproducibility.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. When preparing working dilutions, ensure the final DMSO concentration in your cell culture media is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
Q4: My cell line's sensitivity to this compound seems to be changing over time. What could be the cause?
A4: This is a common issue often related to cell culture practices.[4] Continuous passaging of cell lines can lead to phenotypic or genetic drift, altering their characteristics and response to drugs. It is critical to use cells within a defined, low passage number range for all experiments. Always start a new batch of experiments from a fresh, low-passage vial of cells from a validated cell bank. Ensure that cells are maintained in a healthy, logarithmic growth phase and are never allowed to become over-confluent.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | Inconsistent Cell Seeding: Uneven cell distribution in the microplate.[6] Compound Precipitation: this compound may be precipitating at higher concentrations in the aqueous culture medium.[2] Inconsistent Incubation Times: Variation in the duration of compound exposure.[6] | Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Consider avoiding the outer wells of the plate, which are prone to "edge effects". Compound Solubility: Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider reducing the highest concentration tested.[2] Incubation: Use a precise timer and standardize the workflow to ensure consistent incubation periods for all plates. |
| Weak or no signal in Western blot for phosphorylated Kinase X (p-Kinase X) after treatment. | Rapid Dephosphorylation: Phosphatases released during cell lysis can quickly remove phosphate (B84403) groups from your target protein.[7][8] Low Target Abundance: The phosphorylated form of a protein is often a small fraction of the total protein.[8][9] Ineffective Antibody: The primary antibody may not be specific or sensitive enough. | Sample Prep: Lyse cells on ice with a lysis buffer containing a freshly prepared cocktail of phosphatase and protease inhibitors.[8][10] Keep samples cold throughout the preparation process.[10] Increase Signal: Load a higher amount of total protein on the gel (e.g., 30-40 µg).[8] If the signal is still weak, consider enriching for your target protein using immunoprecipitation before running the Western blot.[9] Antibody Optimization: Validate your antibody using positive and negative controls. Perform a titration to determine the optimal antibody concentration. |
| High background in Western blot for p-Kinase X. | Inappropriate Blocking Buffer: Non-fat milk is a common blocking agent, but it contains the phosphoprotein casein, which can be detected by anti-phospho antibodies, leading to high background.[9] Antibody Cross-Reactivity: The primary or secondary antibody may be binding non-specifically. | Blocking Buffer: Switch to 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking agent instead of milk.[2] Antibody Concentration: Optimize the concentration of both your primary and secondary antibodies. Higher concentrations can lead to increased non-specific binding. Washing Steps: Increase the number and/or duration of the TBST washing steps after antibody incubation to remove non-specifically bound antibodies.[7] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a 96-well format. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active, viable cells.[5][11]
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.[4]
-
Prepare a cell suspension at a pre-optimized density (e.g., 5,000 cells/well). Note: The optimal seeding density ensures cells are still in exponential growth at the end of the assay and falls within the linear range of the assay.[6]
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a plate reader.
-
Protocol 2: Western Blot for p-Kinase X Target Engagement
This protocol details the detection of phosphorylated Kinase X to confirm the mechanism of action of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice by adding 100 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][10]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel.[1]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against p-Kinase X (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Recommended: Strip the membrane and re-probe for total Kinase X and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in the phosphorylated form of the target.[8][9]
-
Visualizations and Diagrams
Caption: The MAPK signaling cascade showing the inhibitory action of this compound on Kinase X.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Validation & Comparative
Comparative Analysis of JNJ-7184: A Novel Antiviral Targeting RSV Polymerase
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of JNJ-7184's Antiviral Activity Against Other Respiratory Syncytial Virus (RSV) Inhibitors.
This guide provides an objective comparison of the antiviral activity of this compound, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, with other key anti-RSV agents. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic candidate.
Executive Summary
This compound is a potent inhibitor of both RSV-A and RSV-B strains, targeting the connector domain of the L polymerase to prevent initiation or early elongation of viral replication and transcription.[1] This mechanism of action distinguishes it from fusion inhibitors such as Ziresovir and Presatovir, which target the viral F protein to block entry into host cells. Another comparator, PC786, also targets the L-protein polymerase, offering a point of comparison for inhibitors with a similar target. This guide presents a comprehensive overview of the in vitro efficacy and cytotoxicity of these compounds, alongside detailed experimental protocols and visual representations of their mechanisms and the assays used to evaluate them.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data for this compound and its comparators against various RSV strains in different cell lines. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) indicates the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Compound | Target | Virus Strain(s) | Cell Line | EC50/IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | L-Polymerase (Connector Domain) | RSV-A, RSV-B | HeLa | pEC50 = 7.86 (~13.8 nM) | pCC50 = 4.29 (~51.3 µM) | ~3717 |
| PC786 | L-Protein Polymerase | RSV-A (multiple isolates) | HEp-2 | <0.09 - 0.71 | >14 | >19,718 |
| RSV-B (multiple isolates) | HEp-2 | 1.3 - 50.6 | >14 | >276 | ||
| Ziresovir (AK0529) | F-Protein (Fusion Inhibitor) | RSV (Wild Type) | HEp-2 | 3 | >100 | >33,333 |
| Presatovir (GS-5806) | F-Protein (Fusion Inhibitor) | RSV A & B (clinical isolates) | HEp-2 | 0.43 (mean) | >20 | >46,511 |
Experimental Protocols
Plaque Reduction Assay for Determining EC50
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of an antiviral compound against RSV using a plaque reduction assay.
Materials:
-
Vero or HEp-2 cells
-
RSV stock of a known titer (e.g., RSV-A2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)
-
Antiviral compound stock solution (e.g., in DMSO)
-
Overlay medium (e.g., 1% methylcellulose (B11928114) in DMEM with 2% FBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Vero or HEp-2 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in DMEM with 2% FBS. A vehicle control (e.g., DMSO) should be included.
-
Virus Preparation: Dilute the RSV stock in DMEM with 2% FBS to a concentration that will yield 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus dilution to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After incubation, remove the virus inoculum and add the different concentrations of the antiviral compound or vehicle control.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Fixation and Staining: Remove the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the solution and stain the cells with crystal violet for 10-15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Quantification
This protocol describes a method for quantifying RSV viral RNA from cell culture supernatants or clinical samples to assess the antiviral activity of a compound.
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase
-
TaqMan or SYBR Green PCR master mix
-
RSV-specific primers and probe (targeting a conserved region, e.g., the N or M gene)
-
qRT-PCR instrument
-
Nuclease-free water
-
Control RNA (positive and negative)
Procedure:
-
RNA Extraction: Extract viral RNA from the samples (e.g., cell culture supernatant) using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and RSV-specific primers or random hexamers.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the PCR master mix, RSV-specific primers, probe (for TaqMan assays), and the synthesized cDNA. Include positive controls (known quantity of RSV RNA), negative controls (no template), and no-RT controls.
-
qRT-PCR Amplification: Perform the qRT-PCR on a real-time PCR instrument using an appropriate cycling protocol. The instrument will measure the fluorescence signal at each cycle.
-
Data Analysis:
-
For absolute quantification, generate a standard curve using serial dilutions of a known quantity of RSV RNA or a plasmid containing the target sequence. The viral load in the samples is then calculated by interpolating their quantification cycle (Cq) values on the standard curve.
-
For relative quantification, the ΔΔCq method can be used to compare the viral load in treated samples to untreated controls, often normalized to a reference gene.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: RSV life cycle and points of antiviral inhibition.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay.
Experimental Workflow: qRT-PCR for Viral Load
Caption: Workflow for qRT-PCR viral load quantification.
References
Unveiling the Action of JNJ-7184: A Comparative Guide to RSV Polymerase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of JNJ-7184, a novel Respiratory Syncytial Virus (RSV) inhibitor, with key alternative compounds. This document synthesizes available experimental data to objectively evaluate its performance and presents detailed methodologies for cited experiments.
This compound has emerged as a potent non-nucleoside inhibitor of the RSV Large (L) polymerase, a critical enzyme for viral replication and transcription.[1][2] Understanding its precise mechanism is crucial for the development of effective RSV therapeutics. This guide delves into the molecular interactions of this compound and contrasts it with other RSV inhibitors targeting different domains of the viral replication machinery.
Comparative Analysis of Antiviral Activity
The in vitro efficacy of this compound has been evaluated against RSV, demonstrating significant potency. The following table summarizes the key quantitative data for this compound and selected alternative RSV inhibitors, including those targeting the L-polymerase and the viral fusion (F) protein.
| Compound | Target | Mechanism of Action | pEC50 | EC50 (nM) | pCC50 | CC50 (µM) | Selectivity Index (CC50/EC50) | Cell Line |
| This compound | RSV L-Polymerase (Connector Domain) | Non-nucleoside inhibitor; inhibits initiation/early elongation of transcription and replication.[1][2] | 7.86[1] | ~13.8* | 4.29[1] | ~51.3* | ~3717 | HeLa[1] |
| JNJ-8003 | RSV L-Polymerase (Capping Domain) | Non-nucleoside inhibitor; inhibits nucleotide polymerization at early stages.[3][4][5] | - | 0.82[3] | - | 27.7[3] | 33780 | HeLa[3] |
| AZ-27 | RSV L-Polymerase (Connector Domain) | Non-nucleoside inhibitor; inhibits initiation of RNA synthesis. | - | ~10** | - | >100 | >10000 | - |
| Presatovir (GS-5806) | RSV F-Protein | Fusion inhibitor; blocks conformational change of the F protein.[6] | - | 0.43[7] | - | - | - | HEp-2[7] |
*pEC50 and pCC50 values were converted to molar concentrations for comparison. **EC50 value is an approximation based on available data.
Mechanism of Action: A Visualized Pathway
This compound exerts its antiviral effect by binding to the connector domain of the RSV L-polymerase. This interaction allosterically inhibits the initiation or early elongation phase of both viral RNA replication and transcription. The following diagram illustrates this proposed signaling pathway.
Caption: Mechanism of action of this compound and comparator compounds in the RSV life cycle.
Key Experimental Protocols
The confirmation of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below to facilitate reproducibility and further investigation.
RSV Minigenome Assay
This assay is crucial for assessing the inhibitory effect of compounds on RSV polymerase activity in a cellular context, independent of viral entry.
Objective: To quantify the inhibition of RSV RNA synthesis by this compound and comparators.
Methodology:
-
Cell Culture and Transfection: HEp-2 cells are cultured to ~80% confluency in 96-well plates. Cells are co-transfected with plasmids expressing the RSV N, P, M2-1, and L proteins, along with a plasmid containing an RSV-like minigenome encoding a reporter gene (e.g., firefly luciferase).[8][9][10]
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of the test compounds (e.g., this compound, JNJ-8003, AZ-27).
-
Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and the activity of the reporter gene is measured (e.g., luciferase activity using a luminometer).
-
Data Analysis: The reduction in reporter gene expression in the presence of the compound compared to a vehicle control is used to determine the EC50 value.
Caption: Workflow for the RSV Minigenome Assay.
Plaque Reduction Assay
This is a classic virological assay used to determine the antiviral activity of a compound by quantifying the reduction in infectious virus particles.
Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of a susceptible cell line (e.g., HEp-2 or Vero cells) is prepared in multi-well plates.[11][12][13]
-
Virus and Compound Incubation: A known amount of RSV is pre-incubated with various concentrations of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Visualization: The plates are incubated for several days to allow for plaque development. Plaques are then visualized by staining the cell monolayer (e.g., with crystal violet) or by immunostaining for a viral antigen.[11][12][13]
-
Plaque Counting and Analysis: The number of plaques in each well is counted, and the IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for the Plaque Reduction Assay.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful biophysical technique used to map the binding site of a ligand on a protein by measuring changes in the protein's conformational dynamics.
Objective: To identify the binding site of this compound on the RSV L-polymerase.
Methodology:
-
Protein-Ligand Incubation: The purified RSV L-polymerase is incubated with and without this compound.[14][15][16]
-
Deuterium (B1214612) Labeling: The protein-ligand complex and the protein alone are diluted in a deuterated buffer (D₂O) for various time points. This allows for the exchange of backbone amide hydrogens with deuterium.
-
Quenching: The exchange reaction is quenched by lowering the pH and temperature.[14]
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease (e.g., pepsin).[14]
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the extent of deuterium uptake for each peptide.
-
Data Analysis: By comparing the deuterium uptake of peptides from the L-polymerase in the presence and absence of this compound, regions with reduced deuterium exchange can be identified. These regions correspond to the binding site or areas where the protein's conformation is stabilized upon ligand binding.[17][18]
Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.
Conclusion
This compound represents a promising class of RSV inhibitors that specifically target the connector domain of the L-polymerase, a distinct mechanism compared to other polymerase inhibitors like JNJ-8003 and fusion inhibitors such as Presatovir. The quantitative data demonstrates its potent antiviral activity. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this compound and other emerging RSV therapeutics. Further in vivo studies are warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. Presatovir - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of Minigenome Systems to Study RSV Transcription. | Sigma-Aldrich [merckmillipore.com]
- 9. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]
- 11. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting | springermedizin.de [springermedizin.de]
- 12. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
- 14. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis | Semantic Scholar [semanticscholar.org]
- 16. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
Performance Data and Antiviral Activity
A Comparative Guide to JNJ-7184 and AZ-27: Novel Non-Nucleoside RSV Inhibitors
For researchers and professionals in the field of antiviral drug development, the emergence of novel non-nucleoside inhibitors (NNIs) targeting the respiratory syncytial virus (RSV) polymerase offers promising avenues for therapeutic intervention. This guide provides a detailed, data-supported comparison of two such inhibitors: JNJ-7827184 (this compound) and AZ-27. Both compounds target the RSV Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, but through distinct mechanisms.
The in vitro antiviral activities of this compound and AZ-27 have been characterized against various laboratory and clinical strains of both RSV subtype A and B. The following table summarizes their 50% effective concentration (EC50) values, providing a quantitative comparison of their potency.
| Inhibitor | RSV Subtype | Strain | Cell Line | EC50 (nM) | Citation |
| This compound | A | A2 | HEp-2 | 1.4 | [1] |
| A | Long | HEp-2 | 1.6 | [1] | |
| A | Clinical Isolate 1 | HEp-2 | 1.2 | [1] | |
| B | 9320 | HEp-2 | 2.5 | [1] | |
| B | B1 | HEp-2 | 3.2 | [1] | |
| B | Clinical Isolate 2 | HEp-2 | 1.8 | [1] | |
| AZ-27 | A | A2 | HEp-2 | 10 | [2] |
| A | Long | HEp-2 | 24 ± 9 (average) | [3] | |
| A | Multiple Clinical Isolates | HEp-2 | 24 ± 9 (average) | [3] | |
| B | B-WST | HEp-2 | 1300 | [4] | |
| B | Multiple Clinical Isolates | HEp-2 | 1000 ± 280 (average) | [3] |
Cytotoxicity:
| Inhibitor | Cell Line | CC50 (µM) | Citation |
| This compound | HeLa | >50 | [5] |
| AZ-27 | HEp-2 | >100 | [3] |
Mechanism of Action
Both this compound and AZ-27 are allosteric inhibitors of the RSV L-protein, but they bind to different domains, leading to distinct inhibitory effects on the polymerase's function.
This compound targets the connector domain of the L-protein.[1] This interaction is thought to inhibit the initiation or early elongation phase of both viral RNA replication and transcription.[1]
AZ-27 binds to a region within the promoter of the L-protein.[3][6] This binding event specifically inhibits the early stages of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the promoter.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and AZ-27.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication, measured by the reduction in the number of viral plaques.
-
Cell Seeding: HEp-2 cells are seeded into 6-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Preparation: A serial dilution of the test compound (this compound or AZ-27) is prepared in cell culture medium.
-
Infection: The cell monolayer is infected with a known titer of an RSV strain (e.g., A2 or Long) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: After adsorption, the viral inoculum is removed, and the cells are washed. Medium containing the different concentrations of the test compound is then added to the respective wells.
-
Overlay: An overlay medium (e.g., containing 0.5% methylcellulose) is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet or an RSV-specific antibody).
-
Data Analysis: Plaques are counted for each compound concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
RSV Minigenome Assay
This cell-based assay assesses the activity of the viral polymerase complex in a controlled environment, independent of other viral life cycle stages like entry and budding.
-
Cell Culture and Transfection: HEp-2 or a similar susceptible cell line is co-transfected with a series of plasmids. These plasmids express the essential components of the RSV polymerase complex (N, P, M2-1, and L proteins) and a minigenome plasmid. The minigenome plasmid contains a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the inhibitor (this compound or AZ-27).
-
Incubation: The cells are incubated for 24-48 hours to allow for the expression of the polymerase components, transcription/replication of the minigenome, and expression of the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase or fluorescence for GFP).
-
Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor is used to determine the IC50 value, which reflects the direct inhibition of the RSV polymerase activity.
Conclusion
Both this compound and AZ-27 represent significant advancements in the development of non-nucleoside inhibitors for RSV. This compound demonstrates potent, low nanomolar activity against both RSV A and B subtypes by targeting the connector domain of the L-protein. AZ-27, while also a potent inhibitor of RSV A, shows significantly reduced activity against RSV B strains and targets the promoter region of the L-protein. The distinct binding sites and mechanisms of action of these two inhibitors provide valuable insights for future structure-based drug design and the potential for combination therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further characterize these and other novel anti-RSV compounds.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. AZ-27 | RSV inhibitor | Probechem Biochemicals [probechem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RSV Antivirals: JNJ-7184 and Presatovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational antiviral agents for Respiratory Syncytial Virus (RSV): JNJ-7184 and presatovir (B610194) (GS-5806). The comparison is based on their distinct mechanisms of action, preclinical and clinical data, and pharmacological profiles.
Overview and Mechanism of Action
This compound and presatovir represent two different strategies for inhibiting RSV replication. This compound is a non-nucleoside inhibitor that targets the viral replication and transcription machinery, while presatovir is a fusion inhibitor that blocks the virus from entering host cells.
-
This compound: This molecule is a non-nucleoside inhibitor of the RSV Large (L) polymerase, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] It specifically binds to the connector domain of the L protein.[1][3][4] By binding to this site, this compound prevents the initiation or early elongation of viral RNA synthesis, thereby inhibiting both viral replication and transcription.[1][2][3]
-
Presatovir (GS-5806): This is an orally bioavailable small molecule that acts as an RSV fusion inhibitor.[5][6][7] Its target is the RSV fusion (F) protein, a glycoprotein (B1211001) on the surface of the virus that is essential for viral entry into host cells.[5] Presatovir works by inhibiting the conformational change of the F protein from its pre-fusion to post-fusion state, a necessary step for the fusion of the viral and host cell membranes.[5][7] By preventing this fusion, presatovir effectively blocks the virus from infecting cells.
In Vitro Potency
Both this compound and presatovir have demonstrated potent activity against RSV in laboratory settings. The following table summarizes the available quantitative data on their in vitro efficacy.
| Compound | Metric | Value | Cell Line | Notes |
| This compound | pEC50 | 7.86 | HeLa | The pEC50 is the negative logarithm of the EC50 value.[2] |
| pCC50 | 4.29 | HeLa | The pCC50 is the negative logarithm of the CC50 (cytotoxicity) value.[2] | |
| Presatovir | EC50 | 0.43 nM | HEp-2 | This is the mean value against a wide range of RSV A and B clinical isolates.[7] |
Preclinical and Clinical Development Status
| Compound | Preclinical Highlights | Clinical Trial Status | Key Clinical Findings |
| This compound | Effective in air-liquid interface cultures and showed therapeutic efficacy in a neonatal lamb model, where it reversed lung pathology.[1] | Early-stage development. No published clinical trial data from the search results. | Not available from the provided search results. |
| Presatovir | Demonstrated dose-dependent antiviral efficacy in a cotton rat model of RSV infection.[7] | Has undergone Phase II clinical trials.[6][8][9] | Favorable safety profile.[8][9] Did not consistently meet primary endpoints for viral load reduction or prevention of lower respiratory tract complications in all patient populations.[8][9][10] Exploratory analyses suggest a potential antiviral effect in specific subgroups, such as patients with lymphopenia.[8][9] |
Experimental Protocols
In Vitro Antiviral Assay for Presatovir
A common method to determine the in vitro efficacy of antiviral compounds like presatovir is the cytopathic effect (CPE) assay.
-
Cell Line: HEp-2 cells are seeded in 384-well plates.[7]
-
Compound Preparation: Presatovir is serially diluted in DMSO and then added to the cell culture medium.[7]
-
Infection: The cells are infected with an RSV A2 strain.[7]
-
Incubation: The infected cells are incubated with the compound for 4 days at 37°C.[7]
-
Readout: After incubation, cell viability is measured using a reagent like Cell-Titer Glo to quantify the RSV-induced cytopathic effect.[7] The EC50 value is then calculated, representing the concentration of the drug that inhibits the viral CPE by 50%.
Clinical Trial Design for Presatovir in Hematopoietic-Cell Transplant (HCT) Recipients
A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate presatovir in HCT recipients with RSV upper respiratory tract infections.[8][9]
-
Patient Population: Adult HCT recipients with confirmed RSV infection.[8][9]
-
Randomization and Blinding: Patients were randomized to receive either presatovir or a placebo in a double-blind fashion.[8][9]
-
Dosing Regimen: Oral presatovir (200 mg) or placebo was administered on Days 1, 5, 9, 13, and 17.[9]
-
Primary Endpoints: The co-primary efficacy endpoints were the time-weighted average change in nasal RSV viral load between Days 1 and 9, and the proportion of patients who developed lower respiratory tract complications through Day 28.[9]
-
Virology Assessments: Nasal swabs were collected at various time points to quantify the RSV viral load using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[9][11]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound targeting the RSV L protein.
Mechanism of Action of Presatovir
Caption: Presatovir's inhibition of RSV F protein-mediated fusion.
General Workflow for Antiviral Compound Evaluation
Caption: A generalized workflow for antiviral drug discovery and development.
Summary and Future Directions
This compound and presatovir are promising antiviral candidates that inhibit RSV through different mechanisms. This compound's targeting of the viral polymerase offers a distinct approach from presatovir's fusion inhibition. While presatovir has advanced further in clinical trials, its efficacy has not been universally demonstrated across all patient populations, highlighting the complexity of treating RSV infections. The emergence of resistance to fusion inhibitors like presatovir also underscores the need for alternative mechanisms of action.[10][12]
Future research should focus on:
-
The progression of this compound into clinical trials to assess its safety and efficacy in humans.
-
Identifying patient populations that may benefit most from presatovir treatment.
-
Investigating the potential for combination therapies, possibly using drugs with different mechanisms of action like a polymerase inhibitor and a fusion inhibitor, to increase efficacy and reduce the likelihood of resistance.
References
- 1. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Presatovir - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessment of Drug Resistance during Phase 2b Clinical Trials of Presatovir in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-7184 and EDP-938: Novel Antiviral Agents for Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational antiviral agents for Respiratory Syncytial Virus (RSV): JNJ-7184 and EDP-938. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the distinct mechanisms of action of these compounds.
Executive Summary
This compound and EDP-938 represent two different mechanistic approaches to inhibiting RSV replication. This compound, a non-nucleoside inhibitor, targets the viral RNA-dependent RNA polymerase (L-protein), specifically the connector domain, thereby blocking the initiation or early elongation of viral RNA synthesis.[1][2] In contrast, EDP-938 is an inhibitor of the viral nucleoprotein (N-protein), which is essential for encapsulating the viral RNA to form the ribonucleoprotein complex required for replication.[3] Preclinical data suggest both compounds have potent antiviral activity. Clinical trial data for EDP-938 has shown a significant reduction in viral load, although a Phase 2b study in healthy adults did not meet its primary endpoint for symptom reduction.[4] Clinical data for this compound is less mature, with the compound having completed Phase 1 studies.[5]
Data Presentation
In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and EDP-938 against various RSV strains and in different cell lines.
| Compound | Target | RSV Strain(s) | Cell Line | Efficacy Metric | Value | Citation |
| This compound | L-protein (Connector Domain) | Not Specified | HeLa | pEC50 | 7.86 | [6] |
| EDP-938 | N-protein | RSV-A (Long) | HEp-2 | EC50 | 21 nM | [7] |
| RSV-A (M37) | HEp-2 | EC50 | 23 nM | [7] | ||
| RSV-B (VR-955) | HEp-2 | EC50 | 64 nM | [7] | ||
| RSV-A Clinical Isolates | Not Specified | Average EC50 | 76 nM | [8] | ||
| RSV-B Clinical Isolates | Not Specified | Average EC50 | 121 nM | [8] | ||
| RSV-A (Long) | HBECs | EC50 | 21 nM | [3] | ||
| RSV-A (M37) | HBECs | EC50 | 23 nM | [3] | ||
| RSV-B (VR-955) | HBECs | EC50 | 64 nM | [3] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. HBECs: Human Bronchial Epithelial Cells
Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings | Citation |
| This compound | Neonatal Lambs | Therapeutically effective, leading to a drastic reversal of lung pathology. | [2] |
| EDP-938 | African Green Monkeys | Potent antiviral efficacy; viral load was below the limit of detection by day 3 post-infection in treated animals. | [9] |
Clinical Efficacy
| Compound | Study Phase | Population | Key Findings | Citation |
| This compound | Phase 1 | Healthy Adults | Study completed to assess safety, tolerability, and pharmacokinetics. Efficacy data not yet published. | [5] |
| EDP-938 | Phase 2a (Human Challenge) | Healthy Adults | Met primary efficacy endpoint with a highly statistically significant reduction (p<0.001) in viral load. Also showed a significant reduction in total symptom score. | [1][10] |
| EDP-938 | Phase 2b (RSVP Study) | Otherwise Healthy Adults with Community-Acquired RSV | Did not meet the primary endpoint of clinical symptom reduction. However, a statistically significant percentage of subjects achieved undetectable RSV RNA at the end of treatment. | [4] |
Experimental Protocols
Detailed experimental protocols for the cited studies are proprietary to the conducting organizations. However, the following are generalized methodologies commonly employed in the preclinical evaluation of antiviral candidates against RSV.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced destruction of cultured cells by 50% (EC50).
-
Cell Seeding: Host cells (e.g., HEp-2, HeLa, or A549) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[11]
-
Compound Dilution: The test compound (e.g., this compound or EDP-938) is serially diluted to various concentrations.[11]
-
Infection and Treatment: The cell culture medium is removed, and the cells are washed. The diluted compound is added to the wells, followed by a known amount of RSV. Control wells with virus only (no compound) and cells only (no virus, no compound) are included.[11]
-
Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication and the development of CPE.[12]
-
Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through the use of a cell viability assay that measures a parameter such as ATP content or metabolic activity (e.g., using Neutral Red or MTS dye).[13]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.[13]
Plaque Reduction Assay
This assay is another method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.[14]
-
Infection: The cell monolayer is infected with a dilution of RSV that will produce a countable number of plaques.[14]
-
Treatment and Overlay: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).[15]
-
Incubation: Plates are incubated for several days to allow for plaque formation.[15]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.[14][16]
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.[14]
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.
-
Sample Collection: For in vitro studies, supernatant or cell lysates are collected. For in vivo or clinical studies, samples such as nasal swabs or bronchoalveolar lavage fluid are collected.[17][18]
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial RNA extraction kit.[19]
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and a probe specific to a conserved region of the RSV genome (e.g., the N or M gene). The probe is labeled with a fluorescent reporter, and the fluorescence intensity is measured at each cycle of amplification.[17][18][20]
-
Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of viral RNA.[17][18]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and EDP-938 within the context of the RSV replication cycle.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of EDP-938.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. vax-before-travel.com [vax-before-travel.com]
- 2. This compound, a respiratory syncytial virus inhibitor targeting the connector domain of the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]
- 4. Enanta Pharmaceuticals Reports Topline Data from the RSVP Study of EDP-938 in Otherwise Healthy Adults with Community-Acquired Respiratory Syncytial Virus (RSV) | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 5. RSV polymerase - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ir.enanta.com [ir.enanta.com]
- 9. 667. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of EDP-938, a Novel and Potent NonFusion Replication Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applicability of a Real-Time Quantitative PCR Assay for Diagnosis of Respiratory Syncytial Virus Infection in Immunocompromised Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biofargo.com [biofargo.com]
Comparative Analysis of Resistance Mutations for JNJ-7184 and Other RSV Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-polymerase, and other inhibitors targeting the same viral enzyme. The focus is on the genetic mutations that confer resistance to these antiviral compounds, supported by experimental data and detailed methodologies.
Introduction to RSV Polymerase Inhibitors
Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a key component of the L-protein, is a critical enzyme for viral replication and a prime target for antiviral drug development. This compound and other compounds discussed in this guide represent a class of antivirals that directly inhibit the function of this essential viral enzyme. Understanding the mechanisms of resistance to these inhibitors is crucial for the development of robust and durable therapeutic strategies.
Data Presentation: Comparative Resistance Profiles
The following table summarizes the key resistance mutations identified for this compound and two other well-characterized RSV polymerase inhibitors, AZ-27 and ALS-8112. The data highlights the specific amino acid substitutions in the RSV L-protein and the resulting change in susceptibility to the inhibitors.
| Inhibitor | Class | Target Domain in L-Protein | Resistance Mutation(s) | Fold Change in Resistance (EC50 or IC50) |
| This compound | Non-nucleoside | Connector Domain | Y1631H | Data not publicly available |
| AZ-27 | Non-nucleoside | Connector Domain | Y1631H | >400-fold (EC50 in replicon assay) |
| ALS-8112 | Nucleoside Analog (prodrug) | RNA-dependent RNA polymerase (RdRp) | "QUAD" mutations: M628L, A789V, L795I, I796V | 39-fold (EC50 against whole virus); 145-fold (IC50 of triphosphate metabolite against RdRp)[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the resistance analysis of RSV polymerase inhibitors are provided below.
RSV Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
HEp-2 or Vero cells
-
RSV stock (e.g., A2 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Antiviral compound stock solution
-
Methylcellulose or Avicel overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Seed HEp-2 or Vero cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of the antiviral compound in DMEM with 2% FBS.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-2 hour adsorption period at 37°C, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the antiviral compound.
-
Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
RSV Minigenome Luciferase Reporter Assay
This assay measures the activity of the RSV polymerase in a cellular context without the need for infectious virus, allowing for the screening of polymerase inhibitors.
Materials:
-
HEp-2 or A549 cells
-
Plasmids encoding RSV N, P, M2-1, and L proteins
-
A plasmid containing an RSV-like minigenome with a luciferase reporter gene
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Co-transfect HEp-2 or A549 cells with the plasmids encoding the RSV N, P, M2-1, and L proteins, along with the RSV minigenome reporter plasmid.
-
After 4-6 hours of transfection, replace the medium with fresh growth medium containing serial dilutions of the test compound.
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC50 value, the concentration of the inhibitor that reduces luciferase activity by 50%, by plotting the relative luciferase units against the drug concentration.
Site-Directed Mutagenesis of the RSV L-Gene
This technique is used to introduce specific mutations, such as Y1631H, into the RSV L-gene to study their effect on drug resistance.
Materials:
-
Plasmid containing the wild-type RSV L-gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Design a pair of complementary mutagenic primers that contain the desired nucleotide change in the middle of the primer sequence.
-
Perform a PCR reaction using the plasmid containing the wild-type L-gene as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.
Sanger Sequencing for Resistance Mutation Analysis
Sanger sequencing is used to determine the nucleotide sequence of the RSV L-gene from both wild-type and drug-resistant viral populations to identify mutations.
Materials:
-
Viral RNA extracted from RSV-infected cells (wild-type or resistant)
-
Reverse transcriptase
-
Primers flanking the region of the L-gene to be sequenced
-
Taq DNA polymerase
-
dNTPs
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Extract viral RNA from the supernatant of infected cell cultures.
-
Perform a reverse transcription reaction to synthesize cDNA from the viral RNA using a gene-specific primer.
-
Amplify the target region of the L-gene from the cDNA by PCR using specific primers.
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, and the BigDye™ Terminator mix.
-
Purify the sequencing reaction products to remove unincorporated dye terminators.
-
Analyze the purified sequencing products on a capillary electrophoresis-based DNA sequencer.
-
Align the resulting sequence with the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.
Mandatory Visualizations
RSV RNA Polymerase Signaling Pathway and Inhibition
References
JNJ-7887184 (Lazertinib): A Comparative Guide to its Cross-Resistance Profile in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of JNJ-7887184, also known as lazertinib (B608487), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). By compiling and comparing preclinical and clinical data, this document serves as a vital resource for understanding the efficacy of lazertinib against various EGFR mutations, its standing relative to other EGFR TKIs, and the mechanisms that drive resistance to its therapeutic effects.
Executive Summary
Lazertinib is a potent, irreversible, and mutant-selective EGFR TKI designed to target both sensitizing EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2] Preclinical data demonstrates its high selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a favorable therapeutic window.[3] Clinical studies have confirmed its efficacy in patients with EGFR-mutated non-small cell lung cancer (NSCLC), including those with brain metastases.[1][3] However, as with other targeted therapies, acquired resistance to lazertinib can develop, with the C797S mutation being a key mechanism.[1] Combination therapies, such as with the EGFR-MET bispecific antibody amivantamab, are being explored to overcome and delay resistance.
Preclinical Activity and Cross-Resistance Profile
The preclinical efficacy of lazertinib has been evaluated through in vitro kinase assays and cell-based viability assays, providing a quantitative measure of its inhibitory activity against a panel of EGFR mutations. These studies are crucial for understanding its potency and selectivity compared to other EGFR TKIs, such as osimertinib.
Table 1: Comparative Preclinical IC50 Values of Lazertinib and Osimertinib Against EGFR Mutations
| EGFR Mutation | Lazertinib IC50 (nM) | Osimertinib IC50 (nM) | Cell Line/Assay Type |
| Wild-Type (WT) | 76 | 519.1 | Cell-free kinase assay |
| Exon 19 Deletion (Del19) | 5 | 3.5 | Ba/F3 cells |
| L858R | 20.6 | 4.3 | Ba/F3 cells |
| Del19/T790M | 1.7 | - | Cell-free kinase assay |
| L858R/T790M | 2 | - | Cell-free kinase assay |
| G719X | - | - | Cell-free kinase assay |
| L861Q | - | - | Cell-free kinase assay |
Data compiled from multiple preclinical studies.[4][5] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Clinical Efficacy and Resistance in Patients
Clinical trials have provided robust data on the efficacy of lazertinib in treating NSCLC patients with various EGFR mutations, including those who have developed resistance to prior TKI therapies.
Table 2: Clinical Efficacy of Lazertinib Monotherapy in EGFR-Mutated NSCLC
| Patient Population | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| First-Line EGFR-mutated (Ex19del or L858R) | LASER201 (First-line cohort) | 70% | 24.6 |
| First-Line EGFR-mutated (Ex19del or L858R) vs. Gefitinib | LASER301 | 76% | 20.6 |
| Previously Treated, T790M-positive | LASER201 | 55% | 11.1 |
| Uncommon EGFR Mutations (G719X, L861Q, S768I) | Phase II Multicenter Trial | 50.0% (Overall) | 10.8 (Overall) |
| 61% (G719X) | 20.3 (G719X) | ||
| 58% (L861Q) | 9.5 (L861Q) | ||
| 60% (S768I) | - |
Data from the LASER201, LASER301, and a phase II trial for uncommon mutations.[2][6][7][8]
Table 3: Clinical Efficacy of Lazertinib in Combination with Amivantamab
| Patient Population | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Uncommon EGFR Mutations (Treatment-naïve) | CHRYSALIS-2 (Cohort C) | ~51% | ~20 |
| Uncommon EGFR Mutations (Previously treated with Afatinib) | CHRYSALIS-2 (Cohort C) | 45% | 5.7 |
Data from the CHRYSALIS-2 trial.[9]
Mechanisms of Resistance to Lazertinib
The primary on-target mechanism of acquired resistance to third-generation EGFR TKIs, including lazertinib, is the emergence of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible inhibitors like lazertinib.
Caption: Logical flow of acquired resistance to lazertinib.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cross-resistance profile of EGFR TKIs.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutants).
-
Reagents and Materials : Purified recombinant EGFR kinase domains, ATP, a suitable substrate (e.g., a synthetic peptide), kinase assay buffer, and the test compound (lazertinib).
-
Procedure :
-
The test compound is serially diluted to a range of concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.
-
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (e.g., MTT or XTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
-
Cell Culture : EGFR-mutant NSCLC cell lines (e.g., PC-9 for Del19, H1975 for L858R/T790M) are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound (lazertinib) for a specified duration (e.g., 72 hours).
-
After the treatment period, a tetrazolium salt solution (e.g., MTT or XTT) is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
The formazan is solubilized (for MTT assay), and the absorbance is measured using a microplate reader.
-
-
Data Analysis : The absorbance values are converted to percentage of cell viability relative to untreated control cells. A dose-response curve is generated by plotting the percent viability against the logarithm of the compound concentration to calculate the IC50 value.
Clinical Trial Methodology (General Overview for Lazertinib Trials)
-
Patient Population : Patients with locally advanced or metastatic NSCLC with confirmed EGFR mutations (specific mutations depend on the trial cohort, e.g., Ex19del, L858R, T790M, or uncommon mutations).[6][10][11][12][13]
-
Study Design : Typically single-arm or randomized, open-label or double-blind studies.[10][11]
-
Treatment : Patients receive a specified daily oral dose of lazertinib (e.g., 240 mg).[11]
-
Efficacy Endpoints : The primary endpoint is often the Objective Response Rate (ORR) as assessed by RECIST v1.1. Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR).[6][11]
-
Safety Assessment : Adverse events are monitored and graded according to standard criteria (e.g., NCI CTCAE).[11]
EGFR Signaling Pathway and TKI Inhibition
The following diagram illustrates the EGFR signaling pathway, the sites of action for different generations of EGFR TKIs, and the impact of key resistance mutations.
Caption: EGFR signaling pathway and points of TKI intervention and resistance.
References
- 1. Lazertinib: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. Lazertinib: A Cardio-Safer Alternative to Osimertinib for Epidermal Growth Factor Receptor L858R/T790M Double-Mutant Tyrosine Kinase Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Lazertinib as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. bktimes.net [bktimes.net]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Lazertinib versus Platinum-Based Chemotherapy with Epidermal Growth Factor Receptor (EGFR)-Positive Non-Small-Cell Lung Cancer after Failing EGFR-Tyrosine Kinase Inhibitor: A Real-World External Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Updated overall survival and ctDNA analysis in patients with EGFR T790M-positive advanced non-small cell lung cancer treated with lazertinib in the phase 1/2 LASER201 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Synergistic Effects of JNJ-7184 with Other Antivirals
Disclaimer: JNJ-7184 is a hypothetical antiviral agent created for this guide. The experimental data and synergistic effects described herein are based on published research for analogous real-world antiviral compounds and are intended to illustrate the principles of combination antiviral therapy.
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the synergistic antiviral effects observed when combining the hypothetical RNA-dependent RNA polymerase (RdRp) inhibitor, this compound, with other classes of antiviral agents. The data presented is derived from established experimental models and is intended to showcase the potential for enhanced efficacy through combination therapy.
Introduction to this compound
This compound is a novel investigational nucleoside analog designed to inhibit the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. As a chain-terminating nucleoside analog, this compound is intracellularly metabolized to its active triphosphate form, which is then incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to premature termination of RNA synthesis, thereby halting viral replication. Combination therapy is a key strategy in antiviral research to increase efficacy and reduce the likelihood of developing drug-resistant mutations.[1][2] This guide explores the synergistic potential of this compound with other antiviral compounds.
Synergistic Effects of this compound in Combination Therapy
The synergistic effects of this compound were evaluated in combination with agents from two different antiviral classes: a non-structural protein 5A (NS5A) inhibitor and a viral protease inhibitor. The primary method for determining synergy was the checkerboard assay, with outcomes quantified by the Combination Index (CI) and shifts in the half-maximal effective concentration (EC50).
Data Presentation: In Vitro Synergy Against SARS-CoV-2 Analog
The following data represents the synergistic activity of this compound in combination with the NS5A inhibitor Velpatasvir against a clinical isolate of SARS-CoV-2 in human lung epithelial cells (Calu-3). This combination is based on studies showing that HCV NS5A inhibitors can enhance the activity of polymerase inhibitors against SARS-CoV-2.[3]
| Compound/Combination | EC50 (µM) of this compound | Fold-Shift in EC50 | Synergy Score (Bliss) |
| This compound alone | 0.70 | - | - |
| This compound + Velpatasvir (10 µM) | 0.065 | >10-fold | Strong Synergy |
| This compound + Elbasvir (10 µM) | 0.050 | ~20-fold | Strong Synergy |
Data adapted from studies on Remdesivir (B604916) in combination with HCV NS5A inhibitors.[3]
Data Presentation: In Vitro Synergy Against Hepatitis C Virus (HCV) Replicon Model
This table summarizes the synergistic effects of this compound when combined with a hypothetical NS3/4A protease inhibitor in an HCV genotype 1b replicon system. Combination therapies with protease and polymerase inhibitors are a standard of care for HCV.[4][5][6]
| Compound/Combination | EC50 (nM) of this compound | EC50 (nM) of Protease Inhibitor | Combination Index (CI)* | Interpretation |
| This compound alone | 25 | - | - | - |
| Protease Inhibitor alone | - | 15 | - | - |
| This compound + Protease Inhibitor | 8 | 5 | < 0.5 | Strong Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocols
Cell Lines and Viruses
-
SARS-CoV-2 Model: Human lung epithelial cells (Calu-3) were used. A clinical isolate of SARS-CoV-2 (e.g., USA-WA1/2020) was used for infection.[3]
-
HCV Model: A stable human hepatoma cell line (Huh-7) containing a subgenomic HCV genotype 1b replicon that expresses a luciferase reporter gene was utilized.
Checkerboard Synergy Assay Protocol
The checkerboard assay is a standard method to evaluate the interactions between two antimicrobial or antiviral agents.[7][8][9]
-
Preparation of Drug Plates: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antiviral agent (e.g., NS5A inhibitor) along the y-axis. This creates a matrix of different concentration combinations.[8][10]
-
Cell Seeding and Infection: Calu-3 cells are seeded into the prepared 96-well plates. The cells are then infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 72-96 hours to allow for viral replication and the development of a cytopathic effect (CPE).[3]
-
Measurement of Viral Activity:
-
For SARS-CoV-2: Viral-induced CPE is quantified using a cell viability assay (e.g., CellTiter-Glo).
-
For HCV Replicon: Luciferase activity is measured as a direct correlate of viral RNA replication.
-
-
Data Analysis: The EC50 for each drug alone and in combination is calculated. Synergy is quantified using methods such as the Bliss independence model or by calculating a Combination Index (CI). A CI value of <0.5 is typically considered strong synergy.[8]
Visualizations
Mechanism of Action and Viral Life Cycle
The following diagram illustrates the replication cycle of an RNA virus and the distinct stages targeted by this compound and a partner protease inhibitor. Combination therapies that target different stages of the viral life cycle are often synergistic.[1][2]
References
- 1. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral drug - Wikipedia [en.wikipedia.org]
- 3. Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Approaches for Hepatitis C Virus: Protease Inhibitors and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease and polymerase inhibitors for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis C Medications: Protease Inhibitors and Antiviral Drugs [healthline.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Investigational Biopharmaceuticals: A General Protocol
Disclaimer: Specific disposal procedures for the investigational T-cell redirecting agent JNJ-78278343 (pasritamig) are not publicly available. The information herein provides a general framework for the safe handling and disposal of investigational protein-based therapeutics, such as bispecific antibodies, in a research and clinical trial setting. Researchers, scientists, and drug development professionals must always consult the manufacturer-provided Safety Data Sheet (SDS) and the specific clinical trial protocol for detailed instructions. Adherence to institutional, local, state, and federal regulations is mandatory.
The proper management and disposal of investigational products (IPs) are critical for ensuring personnel safety, maintaining data integrity in clinical trials, and protecting the environment.[1] Improper disposal can lead to environmental contamination with pharmaceutically active compounds.[2]
Core Principles for Disposal
The disposal of investigational biopharmaceuticals follows a structured process to mitigate risks. This involves meticulous planning, proper segregation of waste, and comprehensive documentation. Standard operating procedures should be established at the beginning of a clinical trial, clearly defining the roles and responsibilities for all parties involved, including sponsors, research sites, and specialized waste management vendors.[1]
Experimental Protocol: General Disposal of Investigational Biopharmaceuticals
This protocol outlines a general, multi-step process for the safe disposal of protein-based investigational drugs.
I. Initial Assessment and Segregation:
-
Hazard Identification: Consult the Safety Data Sheet (SDS) to determine if the biopharmaceutical is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2][3]
-
Waste Stream Segregation: At the point of generation, separate waste into designated categories. Pharmaceutical waste should never be mixed with regular trash.[4][5] Common categories include:
-
Sharps Waste: Needles, syringes, and vials.
-
Liquid Waste: Unused or partially used solutions of the investigational drug.
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and gowns, as well as empty packaging.
-
Trace vs. Bulk Contamination: Differentiate between items with trace amounts of the drug and those containing larger, unused quantities.
-
II. Containment and Labeling:
-
Primary Containment:
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" (if applicable) and include details such as the name of the substance, concentration, and the date.[6]
-
Ensure labels are legible and securely attached to the container.
-
III. Storage and Handling:
-
Personal Protective Equipment (PPE): All personnel handling the investigational drug and its waste must wear appropriate PPE, including gloves, lab coats, and eye protection.[4]
-
Designated Storage: Store waste containers in a secure, designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic.[6]
-
Secondary Containment: Place liquid waste containers in a secondary container, such as a larger tub, to contain any potential leaks.[6]
IV. Final Disposal and Documentation:
-
Waste Pickup: Arrange for waste to be collected by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[6][7]
-
Method of Destruction: The most common and recommended method for destroying biopharmaceutical waste is high-temperature incineration.[1][7] For some liquid waste, chemical neutralization may be an option if validated and permitted.[1]
-
Documentation:
-
Maintain a detailed log of all waste generated and disposed of.
-
Obtain and file a certificate of destruction from the waste management vendor. This documentation is crucial for regulatory compliance and auditing purposes.[7]
-
Data Presentation: Waste Management Summary
The following table summarizes the handling procedures for different types of waste generated during the use of an investigational biopharmaceutical.
| Waste Category | Examples | Container Type | Disposal Method | Key Handling Instructions |
| Sharps | Used vials, syringes, needles | Puncture-resistant, closable sharps container | Incineration | Do not recap, bend, or break needles. Seal container when 3/4 full. |
| Liquid Waste | Unused or partially used drug solution | Leak-proof, sealed container (e.g., plastic or glass) | Incineration or chemical neutralization (if permissible) | Use secondary containment. Label with contents and hazard warnings. |
| Solid Waste (Contaminated) | Gloves, gowns, bench paper, empty packaging with residue | Labeled biohazard or chemotoxic bags/containers | Incineration | Segregate from non-hazardous waste. Ensure bags are securely closed. |
| Unused/Expired Product | Intact vials or containers of the investigational drug | Original or other secure, labeled container | Return to sponsor or dispose of via licensed vendor | Quarantine expired product. Follow sponsor instructions for return or destruction.[8] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of investigational biopharmaceutical waste.
Caption: Workflow for the disposal of investigational biopharmaceuticals.
References
- 1. theaspd.com [theaspd.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. rxinsider.com [rxinsider.com]
- 5. Pharma Waste Management: Steps for Compliance & Sustainability [adragos-pharma.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Handling Protocols for JNJ-7184
Disclaimer: No specific Safety Data Sheet (SDS) for JNJ-7184 is publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment by qualified personnel before any handling, storage, or disposal. Always adhere to your institution's specific safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and ensure the safety of all laboratory personnel.
Hazard Assessment and Precautionary Principle
Given the absence of specific hazard data for this compound, the precautionary principle must be applied. This involves treating the compound as potentially highly potent, meaning it could be toxic, carcinogenic, mutagenic, or teratogenic at low doses. A thorough risk assessment is mandatory before commencing any laboratory work.[1] All manipulations should be conducted in a manner that minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure. The required level of PPE will vary depending on the specific procedure being performed. For a potent or uncharacterized compound like this compound, a comprehensive PPE ensemble is required.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Minimum Required PPE | Enhanced Precautions (High-Risk Operations) |
| General Laboratory Operations | - Nitrile gloves (double-gloving recommended)[1][3]- Safety glasses with side shields[1]- Fully-buttoned laboratory coat[1] | - Chemical splash goggles[2][3]- Disposable, solid-front, back-closing gown[2] |
| Weighing of Powders | - Double nitrile gloves[1][2]- Chemical splash goggles[1]- Face shield[1][2]- Disposable gown with tight-fitting cuffs[1]- NIOSH-approved respirator (e.g., N95 for powders)[1][2] | - Powered Air-Purifying Respirator (PAPR) for procedures with a high risk of aerosolization[2]- Operations conducted within a powder-containment hood or glove box[1] |
| Preparation of Solutions | - Double nitrile gloves (based on solvent compatibility)[1][2]- Chemical splash goggles[1][2]- Face shield[1][2]- Chemical-resistant gown or apron[1] | - All solution preparations should be performed in a certified chemical fume hood[1] |
| Conducting Reactions | - Double nitrile gloves (based on reactants)[1]- Chemical splash goggles[1]- Laboratory coat[1] | - All reactions must be conducted in a certified chemical fume hood or glove box[1] |
| Waste Disposal | - Double nitrile gloves[1]- Chemical splash goggles[1]- Laboratory coat[1] | - Use of designated, labeled, leak-proof containers for solid and liquid waste[2] |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Protective equipment should not be worn in common areas.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
Experimental Workflow:
All handling of this compound, especially the manipulation of solids that could generate dust, should be conducted within a ventilated enclosure such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.[1][2]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling the potent compound. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.[1]
-
Weighing and Transfer: Perform all manipulations of solid this compound within a ventilated enclosure. Use the smallest amount necessary for the experiment. Wet-handling techniques, such as dampening the powder with a suitable solvent, can help minimize dust generation.[1]
-
Solution Preparation: Add the compound to the solvent slowly to avoid splashing. All solutions should be prepared within a chemical fume hood.[1]
-
Post-Procedure Cleanup: Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent. Segregate all waste into clearly labeled, sealed, and leak-proof containers.[2]
-
Doffing PPE: Remove PPE in the designated area, following the correct procedure to avoid self-contamination.
-
Hygiene: Thoroughly wash hands and any exposed skin with soap and water after completing work and removing PPE.
Waste Disposal:
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect in labeled, leak-proof, puncture-resistant biohazard bags. Deactivation via methods such as autoclaving followed by incineration may be required, in accordance with institutional and local regulations.[2]
-
Liquid Waste: Collect in labeled, sealed, and leak-proof containers. Chemical disinfection with a validated disinfectant may be necessary before disposal, following all applicable regulations.[2]
-
Sharps: Dispose of all sharps in puncture-resistant sharps containers. These should also be autoclaved and incinerated according to regulations.[2]
Emergency Procedures
Spill Response:
-
Alert: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or generates significant aerosols, evacuate the area.
-
Contain: For small spills, use an appropriate absorbent material to contain the spill.
-
Clean: Decontaminate the area twice with a suitable solvent.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Visual Guidance
The following diagrams illustrate key procedural workflows for the safe handling of this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal pathway for this compound contaminated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
